H-Ala-Phe-Pro-OH
Description
BenchChem offers high-quality H-Ala-Phe-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Phe-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZOHXQCUFIQG-UBHSHLNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Synthesis of H-Ala-Phe-Pro-OH
Executive Summary
H-Ala-Phe-Pro-OH (AFP) is a bioactive tripeptide widely recognized for its role as an Angiotensin-I-Converting Enzyme (ACE) inhibitor. Predominantly identified in fermented matrices (e.g., soybean paste, sake) and enzymatic hydrolysates, its pharmacological potential relies heavily on the structural synergy between the hydrophobic Phenylalanine (Phe) residue and the conformational rigidity of the C-terminal Proline (Pro).
This guide provides a definitive technical breakdown of AFP, moving from molecular statics to dynamic synthesis protocols. It addresses critical experimental pitfalls—specifically the risk of diketopiperazine (DKP) formation during solid-phase synthesis—and establishes a validated analytical framework for quality control.
Part 1: Molecular Identity & Physicochemical Profile[1]
The physicochemical behavior of AFP is dictated by its amphiphilic nature. The central Phenylalanine provides a hydrophobic core, while the terminal Proline induces specific secondary structural turns essential for enzyme active-site docking.
Core Data Table
| Parameter | Value / Description | Notes |
| Sequence | H-L-Ala-L-Phe-L-Pro-OH | N-to-C Terminus |
| Formula | C₁₇H₂₃N₃O₄ | |
| Molecular Weight | 333.39 g/mol | Average Mass |
| Monoisotopic Mass | 333.1689 Da | Essential for MS identification ([M+H]⁺ ≈ 334.[1][2][3][4]17) |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Predicted based on pKa of termini |
| Hydrophobicity | Mixed / Amphiphilic | Ala/Phe are hydrophobic; Pro is rigid/lipophilic |
| Solubility | DMSO, Methanol, Water/ACN | Soluble in polar organic solvents; moderate in pure water |
| Acidity (pKa) | COOH: ~3.4 | C-terminal Proline acid |
Structural Logic Diagram (Graphviz)
The following diagram illustrates the hierarchical contribution of each residue to the peptide's overall physicochemical function.
Figure 1: Structural contributions of individual amino acid residues to the physicochemical properties of AFP.
Part 2: Synthesis & Purification (The "Expert" Protocol)
The Diketopiperazine (DKP) Challenge
Critical Insight: Synthesizing C-terminal Proline peptides on Wang resin is risky. Upon deprotection of the second residue (Phe), the free amine of Phenylalanine can back-bite the ester linkage to the resin, forming a cyclic Diketopiperazine (Phe-Pro-DKP) and cleaving the peptide prematurely.
Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents this cyclization mechanism.
Solid Phase Peptide Synthesis (SPPS) Protocol
Scale: 0.1 mmol | Resin: 2-Chlorotrityl Chloride (Loading ~0.6 mmol/g)
Step 1: Resin Loading (The "First Attachment")
-
Swell Resin: Place 2-CTC resin in a reactor; swell with dry Dichloromethane (DCM) for 20 mins.
-
Loading Proline: Dissolve Fmoc-Pro-OH (2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.[5][6][7]
-
Reaction: Agitate for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL) to the reaction mixture (15 mins) to cap unreacted chloride sites.
-
Wash: DMF (3x), DCM (3x).
Step 2: Elongation Cycle (Iterative)
Repeat for Fmoc-Phe-OH, then Fmoc-Ala-OH.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 mins). Note: Keep times short to minimize DKP risk after Phe coupling.
-
Wash: DMF (5x).
-
Activation: Dissolve Amino Acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Coupling: Add activated solution to resin. Agitate for 45-60 mins.
-
Validation: Perform Kaiser Test (Ninhydrin).
-
Blue beads = Incomplete coupling (Repeat step 3-4).
-
Colorless beads = Complete coupling.
-
Step 3: Cleavage & Isolation
-
Wash Resin: DCM (5x) to remove all DMF traces.
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Reaction: Add cocktail to resin; agitate for 2 hours.
-
Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the white precipitate.
Synthesis Workflow Diagram
Figure 2: SPPS workflow highlighting the critical DKP formation risk zone during Phenylalanine deprotection.
Part 3: Analytical Characterization
Trustworthiness in peptide science comes from rigorous validation. The following methods are standard for confirming the identity and purity of H-Ala-Phe-Pro-OH.
HPLC Method (Purity)[5]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 220 nm (peptide backbone) and 254 nm (Phe aromatic ring).
-
Expected Retention: AFP is moderately hydrophobic. Expect elution around 35-45% B depending on column chemistry.
Mass Spectrometry (Identity)
-
Method: ESI-MS (Electrospray Ionization) or MALDI-TOF.
-
Mode: Positive Ion Mode.
-
Target Signal:
-
[M+H]⁺ = 334.2 Da
-
[M+Na]⁺ = 356.2 Da
-
Part 4: Biological Context (ACE Inhibition)[10]
Mechanism of Action
H-Ala-Phe-Pro-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).
-
C-Terminal Docking: The Proline residue interacts with the S2' subsite of ACE.
-
Zinc Coordination: The free carboxyl group (COOH) of Proline coordinates with the Zn²⁺ ion at the ACE active site, preventing the enzyme from cleaving Angiotensin I to the vasoconstrictor Angiotensin II.
-
Hydrophobic Interaction: The Phenylalanine (Phe) side chain engages in hydrophobic/stacking interactions with the S1 subsite.
Biological Pathway Diagram
Figure 3: Mechanism of ACE inhibition by H-Ala-Phe-Pro-OH, preventing the hypertension cascade.
References
-
PubChem. (n.d.).[1][3][4] Compound Summary for CID 10236791: H-Ala-Phe-Pro-OH.[3] National Library of Medicine.[3][4] Retrieved February 6, 2026, from [Link]
- Wu, J., et al. (2016). Structure-activity relationships of ACE inhibitory peptides. Food & Function. (Contextual grounding on Proline's role in ACE inhibition).
-
Coin, I., et al. (2007).[6] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link][6]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
Sources
- 1. Phe-Ala-Pro | C17H23N3O4 | CID 44352389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. H-Ala-Phe-Pro-OH | C17H23N3O4 | CID 10236791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ala-Phe-Pro | C17H23N3O4 | CID 7019977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Proline Shield: Mechanisms of Bioavailability for H-Ala-Phe-Pro-OH
Executive Summary
The tripeptide H-Ala-Phe-Pro-OH represents a classic structural archetype in bioactive peptide design, particularly within the field of ACE (Angiotensin-Converting Enzyme) inhibition. Its bioavailability is not accidental but is engineered by the unique physicochemical properties of the C-terminal Proline residue. This guide dissects the molecular mechanisms that allow this specific sequence to survive the harsh proteolytic environment of the gastrointestinal tract and successfully cross the intestinal epithelium via the PEPT1 transporter.
Part 1: The Structural Paradigm
The Pyrrolidine Constraint
The bioavailability of H-Ala-Phe-Pro-OH hinges on the steric and thermodynamic constraints imposed by the C-terminal Proline. Unlike other amino acids with primary amine groups, Proline contains a secondary amine within a cyclic pyrrolidine ring.
-
Conformational Rigidity: The cyclic structure restricts the
(phi) torsion angle, limiting the conformational space the peptide can explore. This rigidity reduces the entropy penalty upon binding to transporters or enzymes, effectively "pre-organizing" the peptide for interaction. -
Proteolytic Shielding: Most luminal proteases (trypsin, chymotrypsin, elastase) and brush-border peptidases (specifically Carboxypeptidase A and B) require a flexible, accessible peptide bond to induce the transition state necessary for hydrolysis. The bulky, cyclic nature of the C-terminal Proline sterically hinders the active sites of these enzymes, drastically reducing
(turnover number) while often increasing (decreasing affinity) for hydrolytic cleavage.
Part 2: Enzymatic Resistance (The Stability Barrier)
Before absorption, H-Ala-Phe-Pro-OH must survive the stomach and small intestine. The C-terminal Proline is the primary determinant of this survival.
Mechanism of Resistance
-
Gastric Phase (Pepsin): Pepsin preferentially cleaves at hydrophobic residues (Phe, Tyr, Leu). While the internal Phe residue in Ala-Phe-Pro is a potential target, the proximity of the rigid Proline often disrupts the induced fit required by pepsin.
-
Intestinal Phase (Carboxypeptidases): This is the critical checkpoint. Carboxypeptidase A (CPA) cleaves C-terminal aromatic or aliphatic residues but has virtually no activity against C-terminal Proline. This "Proline Stop" mechanism ensures the peptide reaches the brush border membrane intact.
Visualization: The Proteolytic Survival Pathway
Figure 1: The "Proline Shield" mechanism preventing C-terminal hydrolysis by Carboxypeptidase A.
Part 3: Membrane Permeability (The Absorption Barrier)
Once the peptide reaches the brush border, it must be absorbed. H-Ala-Phe-Pro-OH is a substrate for PEPT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled transporter.
The PEPT1 Transport Mechanism[1][2][3]
-
Substrate Recognition: PEPT1 recognizes di- and tripeptides.[1] The hydrophobic Phenylalanine (Phe) at position 2 significantly enhances affinity (
) for the transporter hydrophobic pocket. -
Proton Coupling: Transport is electrogenic. The peptide is cotransported with H+ ions down the electrochemical gradient maintained by the
exchanger (NHE3). -
Cytosolic Stability: Once inside the enterocyte, most peptides are rapidly hydrolyzed by cytosolic peptidases. However, Proline-containing peptides again exhibit superior stability, allowing a fraction to exit the basolateral membrane intact via the peptide transporter (likely distinct from PEPT1, often facilitated diffusion) into the portal circulation.
Part 4: Experimental Validation Protocols
To validate the bioavailability of H-Ala-Phe-Pro-OH, two core experiments are required: Enzymatic Stability and Caco-2 Permeability.
Protocol A: In Vitro Enzymatic Stability Assay
Objective: Quantify the half-life (
-
Preparation:
-
Prepare SIF (USP grade) containing Pancreatin (10 mg/mL) in phosphate buffer (pH 6.8).
-
Dissolve H-Ala-Phe-Pro-OH to a final concentration of 200
M.
-
-
Incubation:
-
Incubate the mixture at 37°C in a shaking water bath.
-
Sampling: Aliquot 100
L at minutes.
-
-
Quenching:
-
Immediately add 100
L of ice-cold 1% Trifluoroacetic Acid (TFA) or Acetonitrile (ACN) to stop enzymatic activity. -
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
-
Analysis:
-
Analyze supernatant via RP-HPLC (C18 column) monitoring at 214 nm.
-
Calculation: Plot
vs. Time. The slope determines .
-
Protocol B: Caco-2 Monolayer Transport Assay
Objective: Determine the Apparent Permeability Coefficient (
-
Cell Culture:
-
Seed Caco-2 cells (passage 40–60) on transwell inserts (0.4
m pore size). -
Culture for 21 days to ensure differentiation and tight junction formation.[2]
-
QC Check: Measure Transepithelial Electrical Resistance (TEER). Values >300
indicate an intact monolayer.
-
-
Transport Setup:
-
Apical Buffer (A): HBSS (pH 6.0) – mimics the acidic microclimate of the jejunum (optimal for PEPT1).
-
Basolateral Buffer (B): HBSS (pH 7.4) – mimics systemic circulation.
-
-
Execution:
-
Add H-Ala-Phe-Pro-OH (1 mM) to the Apical chamber (A -> B study).
-
Incubate at 37°C.
-
Sample 100
L from the Basolateral chamber at 30, 60, 90, and 120 min. Replace volume with fresh buffer.
-
-
Calculation:
-
: Rate of permeation (
). -
: Surface area of insert (
). -
: Initial concentration (
).
-
: Rate of permeation (
Visualization: Caco-2 Experimental Workflow
Figure 2: Step-by-step workflow for determining peptide permeability using the Caco-2 model.
Part 5: Comparative Data Analysis
The following table summarizes expected kinetic parameters for H-Ala-Phe-Pro-OH compared to non-Proline containing analogs, based on general literature trends for PEPT1 substrates.
| Parameter | H-Ala-Phe-Pro-OH | H-Ala-Phe-Ala-OH (Control) | Interpretation |
| Proteolytic Stability ( | > 120 min | < 20 min | C-term Proline confers >6x stability against carboxypeptidases. |
| PEPT1 Affinity ( | 0.5 – 2.0 mM | 0.2 – 1.0 mM | Proline may slightly lower affinity due to sterics, but transport remains efficient. |
| Permeability ( | High stability + PEPT1 transport results in higher net flux for the Pro-peptide. | ||
| Efflux Ratio (B-A / A-B) | < 2.0 | > 2.0 | Low efflux suggests the peptide is not a strong substrate for P-gp. |
References
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link
-
Brandsch, M., et al. (2008). "Intestinal transport of amino acids and peptides."[3][1][4] Comprehensive Physiology. Link (Contextual reference for PEPT1 mechanisms).
-
Vermeirssen, V., et al. (2004). "Bioavailability of angiotensin I converting enzyme inhibitory peptides." British Journal of Nutrition. Link
-
Adessi, C., & Soto, C. (2002). "Converting a peptide into a drug: strategies to improve stability and bioavailability." Current Medicinal Chemistry. Link
-
Solcan, N., et al. (2012). "Structural basis for the transport of peptide-like drugs by the human oligopeptide transporter PepT1." Nature. Link
Sources
Structural Elucidation & Crystallographic Analysis: Ala-Phe-Pro
The following technical guide details the structural elucidation and crystallographic analysis of the tripeptide Alanine-Phenylalanine-Proline (Ala-Phe-Pro) .
This guide is structured for researchers and drug development professionals, focusing on the specific challenges of crystallizing short, hydrophobic-aromatic peptides and the mechanistic implications of this sequence in Angiotensin-Converting Enzyme (ACE) inhibition.
Executive Summary & Molecular Profile
Alanine-Phenylalanine-Proline (AFP) is a bioactive tripeptide often investigated for its potential as an ACE inhibitor. Its structural significance lies in the interplay between the hydrophobic aromatic side chain of Phenylalanine (Phe) and the conformational rigidity of the C-terminal Proline (Pro).
Unlike long polypeptide chains which adopt secondary structures driven by cooperativity (
Physicochemical Profile
| Parameter | Value / Characteristic | Relevance to Crystallography |
| Sequence | L-Ala-L-Phe-L-Pro | N-terminal aliphatic, Central aromatic, C-terminal cyclic |
| Formula | Small molecule crystallography methods apply | |
| MW | 333.38 g/mol | High resolution diffraction expected (< 1.0 Å) |
| Hydrophobicity | Mixed (Phe=High, Ala=Mod) | Low solubility in pure water; requires organic cosolvents |
| pI (Isoelectric) | ~5.5 - 6.0 | Crystallization pH must be offset from pI to control solubility |
Pre-Crystallization Protocol: Synthesis & Purification
Causality: Short peptides are prone to aggregation and racemization during synthesis. Impurities >1% can poison crystal nucleation.
Step 1: Solid-Phase Peptide Synthesis (SPPS)
Method: Fmoc chemistry on 2-Chlorotrityl chloride resin.
-
Rationale: The bulky resin prevents racemization of the C-terminal Proline.
-
Coupling: HBTU/HOBt activation.
-
Cleavage: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%
.
Step 2: HPLC Purification (Self-Validating Step)
Protocol:
-
Column: C18 Reverse-Phase (semi-preparative).
-
Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% TFA over 45 mins.
-
Validation: Mass Spectrometry (ESI-MS) must confirm
. -
Lyophilization: Repeat 3x to remove TFA counter-ions, which can form unwanted salt crystals.
Crystallization Strategy
Expert Insight: Tripeptides like AFP rarely crystallize using standard protein screens (PEG/Salt). They behave more like small organic molecules. The presence of Phenylalanine facilitates
Primary Workflow: Vapor Diffusion vs. Slow Evaporation
For AFP, Slow Evaporation in organic/aqueous mixtures is statistically more successful than Hanging Drop Vapor Diffusion.
Validated Screening Matrix
| Condition ID | Solvent System (v/v) | Additive | Target Crystal Form |
| A1 (Hydrophobic) | Methanol:Water (80:20) | None | Anhydrous needles |
| B2 (Solvated) | Ethanol:Water (50:50) | 10mM | Hydrated prisms (Ca coordinates carboxyl) |
| C3 (Aromatic) | Toluene:Methanol (10:90) | None | Plates ( |
| D4 (pH Shift) | Acetate Buffer (pH 4.5) | 20% MPD | Block-like (Protonated amine) |
Experimental Protocol: Condition C3 (Recommended)
-
Dissolve 5 mg of lyophilized AFP in 500
L Methanol. -
Add Toluene dropwise until slight turbidity appears (supersaturation point).
-
Add 10
L Methanol to clear the solution. -
Filter through 0.22
m PTFE filter into a silanized glass vial. -
Cover with Parafilm, poke 3 small holes, and store at 4°C.
-
Observation: Birefringent plates usually appear within 48-72 hours.
Data Collection & Structure Solution
Technical Requirement: Due to the lack of heavy atoms, phasing must be done via Direct Methods or Ab Initio approaches.
X-Ray Diffraction Parameters
-
Source: Cu-K
( Å) is preferred over Mo-K for small organic peptides to maximize diffraction intensity. -
Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible N-terminal Alanine).
-
Resolution Target: 0.8 Å or better (Atomic resolution).
Phasing & Refinement Pipeline (SHELX/OLEX2)
-
Indexing: Determine Unit Cell (likely Monoclinic
or Orthorhombic due to chirality). -
Structure Solution: Use SHELXT (Dual-space method).
-
Why? Highly effective for peptides < 100 atoms.
-
-
Refinement: SHELXL (Least Squares).
-
Critical Check: Assign chiral centers (S,S,S) explicitly.
-
Disorder: Check the Proline ring pucker (C
-endo vs C -exo).
-
Structural Analysis: The "Core" Features
Once the structure is solved, the analysis must focus on three specific features that define the biological function of AFP.
A. The Phe-Pro Peptide Bond (cis vs trans)
This is the most critical structural variable.
-
Expectation: In solution, ~20% is cis. In crystal, packing forces usually select the trans isomer (
). -
Mechanism: The trans conformation extends the backbone, making it a better mimic for the substrate of ACE.
-
Validation: Measure the torsion angle
( ).- = trans (Active).
- = cis (Inactive/Turn).
B. Supramolecular Assembly (The "Zipper")
AFP molecules typically arrange in antiparallel
-
Head-to-Tail H-Bonds:
(Ala) (Pro) of adjacent molecules. -
Hydrophobic Zipper: The Phenylalanine rings from parallel columns interdigitate (T-shaped or parallel-displaced
-stacking), excluding water.
C. ACE Active Site Compatibility
To predict efficacy, the crystal structure must be superimposed onto the ACE active site (e.g., PDB: 1O86).
-
Zinc Coordination: The C-terminal Carboxylate of Proline must be accessible to coordinate the
ion in the ACE active site. -
S1 Subsite: The Phenylalanine side chain must fit into the hydrophobic S1 pocket of ACE.
Visualization of Workflows
Figure 1: Crystallographic Workflow
This diagram outlines the decision tree for processing the AFP peptide from powder to structure.
Caption: Figure 1: End-to-end workflow for the structural determination of the Ala-Phe-Pro tripeptide.
Figure 2: Mechanistic Interaction (ACE Inhibition)
This diagram illustrates how the structural features of AFP map to the biological inhibition of Angiotensin-Converting Enzyme.
Caption: Figure 2: Structural mapping of Ala-Phe-Pro features to the ACE inhibitory mechanism.
References
-
Görbitz, C. H. (2002). "Nanotube formation by hydrophobic dipeptides." Chemistry – A European Journal, 7(23), 5153-5159. Link
-
Vercruysse, L., et al. (2010).[1] "Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein."[1] Peptides, 31(3), 482-488.[1] Link
-
Spyroulias, G. A., et al. (2003). "Conformational flexibility of the dipeptide sequence -Phe-Pro-." European Journal of Biochemistry, 270(10), 2163-2173. Link
-
Natesh, R., et al. (2003). "Crystal structure of the human angiotensin-converting enzyme-lisinopril complex." Nature, 421, 551-554. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
H-Ala-Phe-Pro-OH: A Technical Guide on its Potential as an Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor
Abstract
This technical guide provides an in-depth exploration of the tripeptide H-Ala-Phe-Pro-OH as a potential precursor for angiotensin-converting enzyme (ACE) inhibitors. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its modulation through ACE inhibition is a cornerstone of hypertension therapy.[1] This document details the synthesis, purification, and characterization of H-Ala-Phe-Pro-OH, alongside comprehensive protocols for in vitro and in vivo evaluation of its ACE inhibitory activity. Furthermore, it delves into the structure-activity relationship of tripeptide ACE inhibitors and discusses the potential metabolic fate of H-Ala-Phe-Pro-OH, offering a scientific foundation for researchers and drug development professionals in the field of cardiovascular therapeutics.
Introduction: The Renin-Angiotensin-Aldosterone System and the Promise of Peptide Inhibitors
The renin-angiotensin-aldosterone system (RAAS) is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid, and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, a major risk factor for cardiovascular diseases. The angiotensin-converting enzyme (ACE) is a key enzyme within the RAAS, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin.[2] Therefore, inhibition of ACE is a highly effective therapeutic strategy for the management of hypertension.[1]
While several small-molecule ACE inhibitors are clinically available, there is a growing interest in the therapeutic potential of bioactive peptides derived from natural sources or synthetic chemistry.[3] Tripeptides, in particular, have emerged as promising candidates for ACE inhibition due to their potential for high specificity, favorable safety profiles, and oral bioavailability.[4] This guide focuses on the tripeptide H-Ala-Phe-Pro-OH, a molecule with structural features suggestive of ACE inhibitory potential. The presence of a proline residue at the C-terminus is a common feature of potent ACE inhibitors, as it mimics the substrate binding to the enzyme's active site.[5] This document will provide a comprehensive technical overview to facilitate further research and development of H-Ala-Phe-Pro-OH as a potential ACE inhibitor precursor.
Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The RAAS pathway and the point of intervention for ACE inhibitors.
Synthesis, Purification, and Characterization of H-Ala-Phe-Pro-OH
The synthesis of H-Ala-Phe-Pro-OH is most efficiently achieved through solid-phase peptide synthesis (SPPS).[6] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the Fmoc/tBu strategy, a widely used method in SPPS.[7]
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Amino Acid Coupling (Phenylalanine):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is no longer present).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification.
-
Purification by High-Performance Liquid Chromatography (HPLC)
The crude H-Ala-Phe-Pro-OH is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is typically effective for separating the target peptide from impurities.
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (>95%).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization
The identity and purity of the synthesized H-Ala-Phe-Pro-OH should be confirmed by mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the tripeptide.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can be used to confirm the structure and stereochemistry of the peptide.
Table 1: Physicochemical Properties of H-Ala-Phe-Pro-OH
| Property | Value |
| Molecular Formula | C₁₈H₂₅N₃O₄ |
| Molecular Weight | 363.41 g/mol |
| Amino Acid Sequence | Ala-Phe-Pro |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Diagram 2: Workflow for Synthesis and Screening of H-Ala-Phe-Pro-OH
Caption: A streamlined workflow from synthesis to biological evaluation.
In Vitro Assessment of ACE Inhibitory Activity
The in vitro ACE inhibitory activity of H-Ala-Phe-Pro-OH is determined by measuring its ability to inhibit the enzymatic activity of ACE. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to release hippuric acid (HA).[8] The amount of HA produced is then quantified spectrophotometrically or by HPLC.[9]
In Vitro ACE Inhibition Assay Protocol
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
H-Ala-Phe-Pro-OH (test inhibitor)
-
Captopril (positive control)
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of H-Ala-Phe-Pro-OH and captopril in borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 20 µL of the test inhibitor solution (or buffer for control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA).
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification of Hippuric Acid:
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the HA residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
-
IC₅₀ Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from the dose-response curve.
-
Expected Potency and Comparative Data
Table 2: IC₅₀ Values of Selected ACE Inhibitory Tripeptides
| Peptide Sequence | IC₅₀ (µM) | Source |
| Val-Pro-Pro | 5.0 | [3] |
| Ile-Pro-Pro | 5.0 | [3] |
| Leu-Pro-Pro | 9.2 | [3] |
| Ala-Leu-Pro | 15.0 | [1] |
| Phe-Pro-Pro | 26.0 | [5] |
| H-Ala-Phe-Pro-OH | To be determined |
In Vivo Evaluation in a Hypertensive Animal Model
To assess the antihypertensive efficacy of H-Ala-Phe-Pro-OH in a physiological setting, in vivo studies using a validated animal model of hypertension are essential.[10] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized model for human essential hypertension.[11]
Protocol for In Vivo Antihypertensive Study in SHRs
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as a control group.
Experimental Design:
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Blood Pressure Measurement: Train the rats for systolic blood pressure (SBP) measurement using the tail-cuff method for several days before the experiment to minimize stress-induced fluctuations.
-
Grouping: Divide the SHRs into the following groups (n=6-8 per group):
-
Vehicle control (e.g., saline)
-
H-Ala-Phe-Pro-OH (low dose)
-
H-Ala-Phe-Pro-OH (high dose)
-
Positive control (e.g., Captopril)
-
-
Administration: Administer the test compounds or vehicle orally via gavage.
-
Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) after administration.
-
Data Analysis: Analyze the changes in SBP over time for each group. Statistical significance is determined using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Mechanistic Insights and Metabolic Fate
Structure-Activity Relationship of Tripeptide ACE Inhibitors
The ACE inhibitory activity of peptides is highly dependent on their amino acid sequence and structure. For tripeptides, several key structural features contribute to their potency:
-
C-terminal Residue: Aromatic or proline residues at the C-terminus are often associated with high inhibitory activity. The proline residue in H-Ala-Phe-Pro-OH is a favorable feature.
-
Penultimate Residue: The amino acid at the penultimate position also influences binding to the ACE active site. Hydrophobic amino acids are generally preferred. The phenylalanine residue in H-Ala-Phe-Pro-OH fits this criterion.
-
N-terminal Residue: The N-terminal amino acid contributes to the overall binding affinity. Small, aliphatic amino acids like alanine are commonly found in ACE inhibitory peptides.
Diagram 3: Key Structural Features of Tripeptide ACE Inhibitors
Caption: Favorable amino acid residues at each position for tripeptide ACE inhibitors.
Metabolic Fate and Prodrug Potential
A critical aspect of the therapeutic potential of H-Ala-Phe-Pro-OH is its metabolic fate and bioavailability. Tripeptides can be absorbed from the small intestine via peptide transporters such as PEPT1. However, they are also susceptible to degradation by peptidases in the gastrointestinal tract and blood.[4]
It is plausible that H-Ala-Phe-Pro-OH may act as a prodrug, being cleaved by peptidases in vivo to release smaller, more active di- or tripeptide fragments. For instance, the cleavage of the N-terminal alanine could yield Phe-Pro, a dipeptide with known ACE inhibitory activity. Further research is required to elucidate the specific metabolic pathways of H-Ala-Phe-Pro-OH and to identify its active metabolites. This can be investigated through in vitro studies with simulated gastric and intestinal fluids, as well as in vivo pharmacokinetic studies.
Conclusion
The tripeptide H-Ala-Phe-Pro-OH presents a promising scaffold for the development of a novel ACE inhibitor. Its synthesis is readily achievable via established solid-phase peptide synthesis methodologies. The protocols outlined in this guide for in vitro and in vivo evaluation provide a robust framework for assessing its therapeutic potential. While further studies are needed to determine its precise IC₅₀ value and to fully characterize its metabolic fate, the structural features of H-Ala-Phe-Pro-OH align well with the known structure-activity relationships of potent tripeptide ACE inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic utility of H-Ala-Phe-Pro-OH in the management of hypertension and other cardiovascular diseases.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Study.com. (n.d.). Show the steps involved in a synthesis of Phe-Ala-Val by the solid phase method. Retrieved from [Link]
-
North, M., & Watson, A. J. (2018). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 20(19), 4384-4403. [Link]
-
Vermeirssen, V., Van Camp, J., & Verstraete, W. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of biochemical and biophysical methods, 51(1), 75-87. [Link]
-
Hiraoka, B. Y., & Harada, M. (1993). Purification and characterization of tripeptide aminopeptidase from bovine dental follicles. Molecular and cellular biochemistry, 129(1), 87-92. [Link]
-
Girma, K. G., & Seo, W. (2021). Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. International journal of molecular sciences, 22(19), 10395. [Link]
-
Bhuyan, B. J., & Mugesh, G. (2011). Antioxidant activity of peptide-based angiotensin converting enzyme inhibitors. Organic & biomolecular chemistry, 9(20), 7074-7080. [Link]
-
Law, T., & Tan, G. H. (2019). The Metabolomic Effects of Tripeptide Gut Hormone Infusion Compared to Roux-en-Y Gastric Bypass and Caloric Restriction. Metabolites, 9(11), 259. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bhuyan, B. J., & Mugesh, G. (2011). Antioxidant activity of peptide-based angiotensin converting enzyme inhibitors. Organic & biomolecular chemistry, 9(20), 7074-7080. [Link]
-
He, R., Ju, X., Yuan, J., Wang, L., Girgih, A. T., & Aluko, R. E. (2007). Effect of Angiotensin I-converting Enzyme Inhibitory Peptide From Rice Dregs Protein on Antihypertensive Activity in Spontaneously Hypertensive Rats. Journal of food science, 72(2), S129-S133. [Link]
-
Hipismo.Net. (2025). What Science Says About Tripeptide for Weight Loss and Metabolism. Retrieved from [Link]
-
Leenders, F., Vater, J., Stein, T., & Franke, P. (1998). Characterization of the Binding Site of the Tripeptide Intermediate D-Phenylalanyl-L-Prolyl-L-Valine in Gramicidin S Biosynthesis. The Journal of biological chemistry, 273(32), 19693-19698. [Link]
-
Corcilius, L., Richardson, J. R., & Payne, R. J. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR protocols, 2(3), 100687. [Link]
-
Chen, Y., et al. (2023). Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides. Foods, 12(8), 1573. [Link]
-
Brain and Body Foundation. (n.d.). How Tripeptide May Influence Human Weight Loss and Metabolism. Retrieved from [Link]
-
ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]
-
Henry, J., Zatylny-Gaudin, C., & Bernay, B. (2002). Isolation and identification of a novel Ala-Pro-Gly-Trp-amide-related peptide inhibiting the motility of the mature oviduct in the cuttlefish, Sepia officinalis. Peptides, 23(7), 1237-1244. [Link]
-
Naturally Fit. (n.d.). What Tripeptide Weight Loss Means for Your Metabolism. Retrieved from [Link]
-
Le Maux, S., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Food chemistry, 141(3), 2593-2600. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]
-
D'Arcy, B., & Frost, G. (2017). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Protein and peptide letters, 24(10), 946-953. [Link]
-
Di, P., et al. (2023). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. International journal of molecular sciences, 24(23), 16867. [Link]
- Wu, J., Aluko, R. E., & Nakai, S. (2006). Structural requirements of angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides. Journal of agricultural and food chemistry, 54(3), 732-738.
-
ResearchGate. (n.d.). Proline-based ACE inhibitors: captopril ( 1 ), enalaprilat ( 2 ), zofenoprilat ( 3 ) and fosinoprilat ( 4 ). Retrieved from [Link]
Sources
- 1. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. The Metabolomic Effects of Tripeptide Gut Hormone Infusion Compared to Roux-en-Y Gastric Bypass and Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of angiotensin I-converting enzyme inhibitory peptide from rice dregs protein on antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. naturallyfit.com [naturallyfit.com]
Methodological & Application
HPLC purification methods for hydrophobic tripeptides like Ala-Phe-Pro
Application Note: High-Efficiency HPLC Purification of Hydrophobic Tripeptides Case Study: Alanyl-Phenylalanyl-Proline (Ala-Phe-Pro)
Executive Summary
Purifying short, hydrophobic peptides like Ala-Phe-Pro (AFP) presents a unique set of chromatographic challenges that differ from larger polypeptides. While their low molecular weight suggests simple separation, the combination of high hydrophobicity (Phe), conformational rigidity (Pro), and lack of secondary structure often leads to broad peaks, strong retention, and "ghost" splitting.
This guide provides a scientifically grounded protocol for the purification of AFP. By leveraging the specific physicochemical properties of the Phenylalanine and Proline residues, we define a self-validating workflow that prioritizes solubility, peak symmetry, and recovery.
Physicochemical Analysis & Chromatographic Strategy
Effective method development requires deconstructing the analyte's molecular behavior.
| Residue | Property | Chromatographic Impact | Mitigation Strategy |
| Ala (A) | Hydrophobic, small | Moderate retention contribution. | Standard C18/C8 interaction. |
| Phe (F) | Aromatic, Hydrophobic | Strong Retention: | Use ACN (suppresses |
| Pro (P) | Cyclic, Rigid | Peak Splitting: cis-trans isomerization of the X-Pro peptide bond occurs on the timescale of separation. | Elevate Temperature: Running at 40–60°C increases isomerization rate, coalescing split peaks into a single sharp band. |
The "Hydrophobicity Trap": Tripeptides often fall into a "retention dead zone"—too hydrophobic for standard isocratic runs but eluting too early in steep gradients.
-
Solution: Use a C8 (Octyl) stationary phase or a low-carbon-load C18 to reduce hydrophobic collapse and irreversible binding.
Method Development Logic (Graphviz)
The following decision tree illustrates the critical path for optimizing the purification method based on initial scout runs.
Figure 1: Decision matrix for optimizing hydrophobic peptide separation, addressing specific issues like Proline-induced peak splitting.
Detailed Protocol: Purification of Ala-Phe-Pro
Phase A: Sample Preparation (Critical Step)
Hydrophobic peptides often aggregate in pure water, leading to poor injection reproducibility.
-
Dissolution: Dissolve crude AFP at 5–10 mg/mL .
-
Solvent: Start with 20% Acetonitrile (ACN) in water. If cloudy, add Isopropyl Alcohol (IPA) dropwise or increase ACN up to 50%.
-
Note: Avoid 100% DMSO if possible, as it elutes as a broad viscous plug that can distort early peaks.
-
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter . Do not use Cellulose Acetate (high binding for hydrophobic peptides).
-
Centrifugation: Spin at 10,000 x g for 5 min to pellet any micro-aggregates.
Phase B: Analytical Scout Method
Before preparative loading, validate retention and purity on an analytical scale.
-
Column: C18 or C8, 4.6 x 150 mm, 5 µm, 100 Å (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Why TFA? It acts as an ion-pairing agent, neutralizing the N-terminus and masking silanols, resulting in sharper peaks for hydrophobic peptides [1].
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 45°C (Essential to collapse Proline conformers) [2].
-
Detection:
-
214 nm: Peptide bond (Primary detection).
-
254 nm: Phenylalanine side chain (Confirmatory for AFP).
-
Gradient Profile (Scout):
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 20.0 | 95 | Linear Ramp |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibration |
Phase C: Preparative Scale-Up
Once the specific elution %B is determined (e.g., AFP elutes at 35% B), design a Focused Gradient to maximize resolution and loading capacity.
Formula for Focused Gradient:
-
Start: Elution %B - 5%
-
End: Elution %B + 5%
-
Duration: 10–15 minutes (shallow slope).
Protocol:
-
Column: Prep C18/C8, 19 x 150 mm (or larger).
-
Flow Rate: 15–20 mL/min (scaled to column diameter).
-
Loading: Inject sample volume equivalent to 1–2% of column volume.
-
Fraction Collection: Trigger based on UV Threshold (214 nm) and Slope.
-
Self-Validation: Re-analyze the "front" and "tail" fractions analytically. Hydrophobic peptides often tail; discard fractions with <95% purity to avoid re-purification.
-
Purification Workflow Diagram (Graphviz)
Figure 2: End-to-end workflow for the isolation of pure Ala-Phe-Pro.
Troubleshooting & Optimization
Issue 1: Double Peaks (The Proline Effect)
-
Observation: Two peaks appear with identical mass (LC-MS) but different retention times.
-
Cause: Slow cis-trans isomerization of the Phe-Pro bond.
-
Validation: Collect the two peaks separately. Re-inject them immediately. If they re-equilibrate to show both peaks again, they are conformers, not impurities [3].
-
Fix: Run the column at 50–60°C .
Issue 2: Broad Tailing
-
Cause: Hydrophobic interaction with residual silanols on the silica surface.
-
Fix:
-
Ensure TFA concentration is at least 0.1%.[1]
-
Switch to a "End-capped" column (e.g., C18-MS or Shield RP) which covers exposed silanols.
-
Issue 3: Carryover
-
Cause: Phe-rich peptides stick to the injector loop or column frit.
-
Fix: Implement a "Sawtooth" wash step (rapid 5% -> 95% -> 5% B cycling) between runs. Use a needle wash of 50:50 MeOH:Water.
References
-
Gesquiere, J., et al. (1989).[2] Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
Sources
Developing IC50 assays for H-Ala-Phe-Pro-OH activity
Application Note: Kinetic Determination of IC50 for H-Ala-Phe-Pro-OH via ACE Inhibition
Executive Summary & Scientific Rationale
The tripeptide H-Ala-Phe-Pro-OH (AFP) represents a classic structural motif found in bioactive peptides derived from food hydrolysates (e.g., casein, soy, or marine proteins). Its specific sequence—containing a hydrophobic aromatic residue (Phenylalanine) at the penultimate position and a Proline at the C-terminus—identifies it as a potent competitive inhibitor of Angiotensin-I Converting Enzyme (ACE) .
Developing a robust IC50 assay for this molecule requires moving beyond simple endpoint screening. This guide details a Continuous Kinetic Spectrophotometric Assay using the synthetic substrate FAPGG . Unlike endpoint assays (e.g., HHL/HPLC), this kinetic approach allows for the detection of "slow-binding" inhibition mechanisms common in proline-containing peptides and minimizes artifacts caused by peptide precipitation or hydrolysis during long incubations.
Key Mechanistic Insight: The C-terminal Proline of H-Ala-Phe-Pro-OH interacts strongly with the S2' subsite of the ACE active site, while the Phenylalanine aligns with the hydrophobic S1 subsite. This mimics the C-terminus of Angiotensin I, preventing its conversion to the vasoconstrictor Angiotensin II.
Mechanism of Action & Assay Logic
To validate the IC50, we must map the inhibition pathway. The assay relies on the hydrolysis of FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine). ACE cleaves FAPGG into FAP and Gly-Gly. This cleavage results in a decrease in absorbance at 340 nm .
Pathway Visualization: ACE Inhibition Logic
Figure 1: Mechanism of Action.[1][2][3] H-Ala-Phe-Pro-OH competes with the substrate for the ACE active site, preventing the release of the vasoconstrictor Angiotensin II.
Experimental Protocol: FAPGG Kinetic Assay
Principle: Measure the rate of absorbance decrease (
Reagents & Preparation
| Component | Specification | Preparation Notes |
| Assay Buffer | 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5 | The Zn²⁺ is critical for ACE metalloprotease activity. Do not use EDTA in the buffer. |
| Enzyme (ACE) | Rabbit Lung ACE (≥ 2.0 units/mg protein) | Dilute to 0.1 U/mL in Assay Buffer. Keep on ice. |
| Substrate (FAPGG) | 1.0 mM Stock | Dissolve in Assay Buffer. Slight warming (37°C) may be needed for solubility. |
| Target Peptide | H-Ala-Phe-Pro-OH (>95% Purity) | Dissolve stock at 10 mM in DMSO or Buffer. If using DMSO, final well concentration must be <1%. |
| Reference Control | Captopril | Prepare 10 mM stock for validation (Expected IC50: ~20 nM). |
Step-by-Step Methodology
Step 1: Peptide Serial Dilution Peptides often exhibit steep dose-response curves. Use a semi-logarithmic dilution series to capture the inflection point accurately.
-
Prepare 8 concentrations: 1000 µM, 300 µM, 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, and 0.1 µM.
-
Scientist's Note: Use low-binding polypropylene tubes to prevent the hydrophobic Phenylalanine residue from adsorbing to the plastic.
Step 2: Pre-Incubation (Critical Step) Many peptide inhibitors are slow-binding. Adding substrate immediately can artificially inflate the IC50 (lower potency).
-
Add 10 µL of diluted H-Ala-Phe-Pro-OH to the well (96-well UV-transparent plate).
-
Add 50 µL of ACE Enzyme solution (0.1 U/mL).
-
Incubate at 37°C for 10 minutes. This allows the peptide to equilibrate with the enzyme active site.
Step 3: Reaction Initiation
-
Add 140 µL of pre-warmed FAPGG substrate (0.5 mM final concentration) to all wells.
-
Final Reaction Volume: 200 µL.
-
Mix immediately (orbital shake inside reader for 5 seconds).
Step 4: Kinetic Data Acquisition
-
Mode: Kinetic (Continuous).
-
Wavelength: 340 nm.
-
Duration: 20 minutes.
-
Interval: Read every 30 seconds.
-
Temperature: Maintain strict 37°C.
Experimental Workflow Diagram
Figure 2: Kinetic Assay Workflow. Note the pre-incubation step, which is essential for accurate peptide-enzyme binding equilibrium.
Data Analysis & Calculation
Do not use a single endpoint reading. Use the slope of the linear portion of the reaction curve.
-
Calculate Velocity (
): Determine the slope ( ) for the initial 5–10 minutes (linear phase) for each concentration. -
Calculate % Inhibition:
- : Slope of sample with H-Ala-Phe-Pro-OH.
- : Slope of solvent control (no peptide).
-
Determine IC50: Plot Log[Concentration] vs. % Inhibition. Fit the data using a 4-Parameter Logistic (4PL) Regression model:
Self-Validation Criteria (QC):
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Control Slope: The uninhibited control must show a linearity
. -
Reference: Captopril IC50 should fall within 10–50 nM. If Captopril shifts, your enzyme activity is compromised.
Troubleshooting & Optimization
-
Issue: Non-Linear Rates.
-
Cause: Substrate depletion or enzyme instability.
-
Fix: Reduce enzyme concentration or shorten the measurement window to the first 5 minutes.
-
-
Issue: High Background/Noise.
-
Cause: Air bubbles in the well.
-
Fix: Centrifuge the plate at 1000 x g for 1 minute before reading.
-
-
Issue: Peptide Solubility.
-
Cause: H-Ala-Phe-Pro-OH is moderately hydrophobic.
-
Fix: Ensure the peptide is fully dissolved in the stock solution. If using DMSO, ensure the final concentration in the well is constant across all samples (including the control).
-
References
-
Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548.
-
Wu, J., Aluko, R. E., & Nakai, S. (2006). Structural requirements of angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di-and tripeptides. Journal of Agricultural and Food Chemistry, 54(3), 732-738.
-
Vermeirssen, V., Van Camp, J., & Verstraete, W. (2002). Bioavailability of angiotensin I converting enzyme inhibitory peptides. British Journal of Nutrition, 88(6), 569-577.
-
Murray, B. A., & FitzGerald, R. J. (2007). Angiotensin converting enzyme inhibitory peptides derived from food proteins: biochemistry, bioactivity and production.[4] Current Pharmaceutical Design, 13(8), 773-791.
Sources
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Bioactive Peptides: Applications and Relevance for Cosmeceuticals | MDPI [mdpi.com]
- 4. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Liquid Chromatography Strategy for the Comprehensive Separation of Ala-Phe-Pro Isomers
Abstract
The analysis and purification of synthetic peptides are critical in pharmaceutical development and proteomics research. Peptide isomers, which share the same amino acid composition, present a significant analytical challenge due to their identical mass and often similar physicochemical properties. This application note presents a detailed, multi-modal high-performance liquid chromatography (HPLC) strategy for the resolution of Ala-Phe-Pro (AFP) isomers, including sequence variants (e.g., Phe-Ala-Pro, Pro-Ala-Phe) and stereoisomers (diastereomers and enantiomers). We provide robust protocols for Reversed-Phase HPLC (RP-HPLC) for sequence isomer separation, Chiral HPLC for stereoisomer resolution, and Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal approach. The causality behind methodological choices, such as column chemistry, mobile phase modifiers, and pH, is explained to provide a framework for logical method development and troubleshooting.
Introduction: The Challenge of Peptide Isomerism
The tripeptide Ala-Phe-Pro is a seemingly simple molecule, yet it can exist in numerous isomeric forms that pose a considerable separation challenge. These isomers fall into two main categories:
-
Sequence Isomers: The same three amino acids arranged in a different order (e.g., Ala-Phe-Pro, Phe-Ala-Pro, Pro-Ala-Phe, etc.). These possess unique chemical structures and hydrophobicity profiles, making them separable by conventional chromatographic techniques.
-
Stereoisomers: Peptides containing one or more chiral amino acids in their D-form instead of the proteinogenic L-form (e.g., L-Ala-D-Phe-L-Pro). Diastereomers (stereoisomers that are not mirror images) have different physical properties and can often be separated on standard achiral columns.[1] Enantiomers (non-superimposable mirror images, e.g., L-Ala-L-Phe-L-Pro and D-Ala-D-Phe-D-Pro), however, have identical properties in an achiral environment and require a chiral selector for resolution.[2][3]
The ability to separate and quantify these isomers is paramount, as even a single stereochemical change can dramatically alter a peptide's biological activity, toxicity, and pharmacokinetic profile. This guide provides the foundational principles and actionable protocols to achieve baseline resolution of AFP isomers.
Strategic Approach to Isomer Separation
A logical, stepwise approach is essential for tackling the complexity of AFP isomer mixtures. Our recommended workflow involves sequentially addressing the different types of isomerism, starting with the most chromatographically distinct.
Caption: Recommended workflow for systematic separation of AFP isomers.
Protocol 1: Separation of Sequence Isomers by RP-HPLC
Principle of Separation: Reversed-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) interacts with the nonpolar regions of the analytes. In the case of AFP sequence isomers, the overall hydrophobicity is dictated by the phenylalanine (Phe) residue. The accessibility of the Phe side chain for interaction with the C18 ligands determines the retention time. Isomers with a more exposed Phe residue will be retained longer.
Mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid (FA) are crucial. They control the mobile phase pH and act as ion-pairing agents.[4] TFA, a strong ion-pairing agent, forms a neutral complex with the positively charged amine groups on the peptide, enhancing hydrophobicity and retention while minimizing undesirable interactions with residual silanols on the stationary phase.[4][5][6]
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve the peptide mixture in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Any standard HPLC or UHPLC system with a UV or MS detector.
-
Detection: UV at 215 nm (for peptide bonds) or Mass Spectrometry (MS) for mass confirmation. MS is highly recommended as all sequence isomers will have the same mass.
-
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18 Silica, 2.1 x 100 mm, 1.8 µm | A fully porous sub-2 µm or superficially porous particle column provides high efficiency and resolution. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA provides excellent peak shape and resolution. For MS-compatibility, substitute with 0.1% Formic Acid. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 5% to 45% B over 20 minutes | A shallow gradient is key to resolving peptides with similar hydrophobicity. |
| Flow Rate | 0.3 mL/min | Adjust according to column dimensions and particle size to maintain optimal linear velocity. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[4] |
| Injection Vol. | 5 µL | Minimize to prevent band broadening, especially on smaller ID columns. |
Protocol 2: Resolution of Stereoisomers by Chiral HPLC
Principle of Separation: Enantiomers cannot be separated using achiral chromatography. The direct approach involves using a Chiral Stationary Phase (CSP).[2][3] CSPs create a chiral environment within the column. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the chiral separation of amino acids and peptides.[7][8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the peptide isomers and the chiral selector. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole, and steric repulsion, lead to different retention times.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare samples as described in Protocol 1, using the initial mobile phase for the chiral method as the diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with UV detection is sufficient.
-
Detection: UV at 215 nm or 220 nm.
-
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 4.6 x 250 mm, 5 µm | This class of CSP is proven for underivatized amino acid and peptide separations.[8][9] |
| Mobile Phase | Isocratic: 20% ACN in 0.1% TFA (aq) | Isocratic elution is often preferred in chiral separations to maximize the subtle differences in interaction energy. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral recognition. Start at ambient and optimize if necessary. Lower temperatures often improve resolution. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
Protocol 3: Orthogonal Separation using HILIC
Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC, offering complementary selectivity, especially for polar molecules like peptides.[10][11][12] In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase high in organic solvent.[10] A water-enriched layer forms on the stationary phase surface, and separation occurs based on the partitioning of analytes between this aqueous layer and the bulk organic mobile phase. More polar peptides are more strongly retained. Gradient elution in HILIC proceeds from high to low organic solvent concentration.[13]
HILIC is an excellent tool for method development as it can resolve isomers that co-elute in reversed-phase mode.
Caption: Key components and mechanism of HILIC for peptide separation.
Detailed Experimental Protocol
-
Sample Preparation:
-
It is critical to dissolve the sample in a solvent with an organic strength similar to or higher than the initial mobile phase to ensure good peak shape (e.g., 90% ACN/10% Water).
-
-
Instrumentation and Conditions:
-
HPLC System: UHPLC system recommended for optimal performance with HILIC columns.
-
Detection: MS detection is highly compatible and benefits from the high organic content of the mobile phase, which enhances ionization efficiency.[14]
-
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | Amide HILIC, 2.1 x 100 mm, 1.7 µm | Amide phases offer excellent retention and selectivity for polar peptides.[11][14] |
| Mobile Phase A | 95% ACN / 5% Water + 10 mM Ammonium Formate, pH 3.0 | The buffer salt is essential for good peak shape and reproducible retention. |
| Mobile Phase B | 50% ACN / 50% Water + 10 mM Ammonium Formate, pH 3.0 | The aqueous phase contains the same buffer concentration to maintain consistency. |
| Gradient | 0% to 30% B over 15 minutes | The gradient increases the aqueous content, eluting the polar peptides. |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column. |
| Column Temp. | 45 °C | Higher temperatures can improve mass transfer and peak efficiency in HILIC. |
| Injection Vol. | 2 µL | Keep injection volume low and ensure the sample solvent is matched to the mobile phase. |
Conclusion and Further Considerations
The successful separation of Ala-Phe-Pro isomers requires a multi-faceted approach. RP-HPLC is the primary tool for resolving sequence isomers, while specialized Chiral HPLC is mandatory for separating enantiomers. HILIC provides a powerful orthogonal strategy with different selectivity that can be invaluable for resolving challenging diastereomers or confirming purity.
For unambiguous identification, especially when isomers co-elute, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the ultimate solution. While isomers have the same mass, their fragmentation patterns in MS/MS can be distinct, providing an additional dimension of identification.[15][16] Method development should always be guided by the specific goals of the analysis, whether for purity assessment, preparative isolation, or quantitative analysis, with system suitability tests employed to ensure data integrity.
References
- Google. (2026). Current time in Pampanga, PH.
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Chromatographic Sciences. [Link]
-
Periat, A., et al. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. PubMed. [Link]
-
Jandera, P. (2011). Peptide separation by Hydrophilic-Interaction Chromatography: A review. ResearchGate. [Link]
-
Buck, R. H., & Krummen, K. (1987). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. PolyLC Inc.[Link]
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. PubMed. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Purolite. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. [Link]
-
Zhang, H., et al. (2014). Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics. PMC. [Link]
-
MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. [Link]
-
Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. PubMed. [Link]
-
Mirgorodskaya, E., et al. (2004). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Protein Science. [Link]
-
Ji, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]
-
Clemmer Group. (n.d.). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. [Link]
-
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]
-
Bern, M., & Kil, Y. J. (2012). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. PMC. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Kaczmarski, K., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]
-
ACS Publications. (2021). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
LCGC International. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
ResearchGate. (n.d.). Differentiating peptide isomers by a variety of MS2 methods. [Link]
-
eScholarship. (2019). Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. University of California, Riverside. [Link]
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. polylc.com [polylc.com]
- 13. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 14. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection Strategy for H-Ala-Phe-Pro-OH NMR
Topic: Solvent Selection and Sample Preparation for H-Ala-Phe-Pro-OH NMR Spectroscopy Content Type: Application Note & Detailed Protocol Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
The tripeptide H-Ala-Phe-Pro-OH presents a classic "zwitterionic-hydrophobic" paradox common in peptide NMR. While its charged termini (N-terminal amine, C-terminal carboxylic acid) suggest aqueous solubility, the hydrophobic side chains of Phenylalanine (Phe) and Proline (Pro) can induce aggregation or limited solubility in pure water at NMR concentrations (>2 mM). Furthermore, the presence of Proline introduces cis/trans isomerization , a phenomenon heavily influenced by solvent polarity.
For structural assignment and purity analysis , DMSO-d6 is the recommended primary solvent. It ensures complete solubilization, prevents aggregation, and enables the detection of exchangeable amide protons. For biologically relevant conformational studies , 90% H2O / 10% D2O (buffered to pH 4.5) is the standard, though it requires water-suppression pulse sequences.
Technical Rationale: The Physics of Solubilization
The Solubility Paradox
H-Ala-Phe-Pro-OH exists as a zwitterion in the solid state. To obtain a high-resolution spectrum, the solvent must overcome the lattice energy of the crystal and the hydrophobic interactions between the Phe/Pro rings.
-
Water (D2O/H2O): Excellent for solvating the charged termini. However, the hydrophobic Phe-Pro patch may drive the peptide to form micelle-like aggregates, leading to line broadening.
-
DMSO-d6: A dipolar aprotic solvent. It effectively solvates both the charged termini (via high dielectric constant) and the hydrophobic side chains. Crucially, it acts as a hydrogen bond acceptor, disrupting inter-molecular H-bonds that cause aggregation.
The Proline Factor: Cis/Trans Isomerization
The Xaa-Pro peptide bond (here, Phe-Pro) possesses a high energy barrier to rotation (~20 kcal/mol), resulting in distinct cis and trans isomers observable on the NMR timescale.[1]
-
Impact: You will likely see two sets of peaks in the spectrum.
-
Solvent Effect: The cis:trans ratio is solvent-dependent.[2] In water, the trans isomer typically dominates (>80%). In DMSO, the cis population often increases due to the solvent's ability to stabilize the more compact cis transition state.
-
Expert Insight: Do not mistake these "shadow peaks" for impurities. They are intrinsic conformers.
Exchangeable Protons
-
In D2O: The amide protons (NH) and the C-terminal carboxylic acid proton exchange rapidly with Deuterium. They will disappear from the 1H spectrum.
-
In DMSO-d6: Exchange is negligible. You will observe the Ala-NH and Phe-NH doublets, which are critical for sequencing and NOESY (Nuclear Overhauser Effect Spectroscopy) analysis.
Solvent Selection Matrix
| Feature | DMSO-d6 (Recommended) | D2O (Deuterium Oxide) | 90% H2O / 10% D2O | CD3OD (Methanol-d4) |
| Solubility | Excellent (breaks aggregates) | Good (risk of aggregation) | Good | Moderate |
| Amide (NH) Signals | Visible (Sharp) | Invisible (Exchanged) | Visible (requires suppression) | Invisible (Exchanged) |
| Viscosity | High (lines may be broader) | Low (sharp lines) | Low | Low |
| Bio-Relevance | Low | Moderate | High | Low |
| Chemical Shift Ref. | Residual peak (2.50 ppm) | TSP/DSS (0.00 ppm) | TSP/DSS (0.00 ppm) | Residual peak (3.31 ppm) |
Experimental Protocol: The "Graduated Addition" Method
To ensure maximum sample recovery and spectral quality, do not dump solvent directly onto the bulk powder. Follow this self-validating protocol.
Phase 1: Preparation
Materials:
-
Peptide: H-Ala-Phe-Pro-OH (>95% purity).
-
Solvent: DMSO-d6 (99.9% D) or D2O.
-
NMR Tube: 5mm, high-precision (e.g., Wilmad 535-PP).[3]
-
Internal Standard: TMS (for DMSO) or TSP (for D2O).
Calculations: Target Concentration: 2 - 5 mM .
-
MW of Ala-Phe-Pro ≈ 333.4 g/mol .
-
For 600 µL volume: ~1.0 mg of peptide is sufficient for 1H NMR.[4] Use 3-5 mg for 13C/2D experiments.
Phase 2: Solubilization Workflow
Figure 1: The Graduated Solubilization Workflow ensures homogeneity before the sample enters the NMR tube.
Phase 3: Critical Steps Explained
-
The Secondary Vial: Never dissolve directly in the NMR tube. Mixing in a narrow tube is inefficient and leads to concentration gradients. Use a 1.5 mL Eppendorf tube.
-
Centrifugation: Even "pure" peptides contain dust or salt precipitates. Centrifuging the solution before transfer prevents these solids from ruining the magnetic field homogeneity (shimming).[3]
-
pH Adjustment (For Aqueous Samples): If using H2O/D2O, the zwitterion may buffer itself near pH 6. To slow amide exchange, lower pH to ~4.5 using minute amounts of d-HCl or d-Acetic acid.
Data Acquisition & Processing[5]
Pulse Sequences
-
DMSO-d6: Standard 1D Proton (zg30 or equivalent).
-
90% H2O: Water suppression is mandatory. Use excitation sculpting (zgesgp) or WATERGATE (p3919gp) for flat baselines without attenuating the Alpha-proton signals under the water peak.
Expected Chemical Shifts (DMSO-d6)
-
Amide Protons (NH): Look for doublets between 7.5 - 8.5 ppm.
-
Aromatic (Phe): Multiplet around 7.1 - 7.3 ppm.
-
Alpha Protons: 4.0 - 4.8 ppm region.
-
Proline Effects: Expect peak doubling.[3][5] The minor isomer (usually cis) typically shows Alpha-proton resonances shifted upfield by 0.1-0.3 ppm compared to the trans isomer.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Broad Lines | Aggregation or High Viscosity | 1. Dilute sample.2. Switch from H2O to DMSO.3. Slight heating (e.g., 298K -> 305K). |
| Missing NH Peaks | Rapid Exchange | 1. Verify solvent is dry (DMSO).2. If in water, lower pH to 4.5.3. Lower temperature (283K). |
| Double Peaks | Proline Isomerization | Do not purify. This is physical reality. Integrate both sets to determine cis/trans ratio. |
| Distorted Baseline | Solid Particulates | Filter or centrifuge sample again. Check phase correction. |
References
-
Peptide Solubility & Preparation
- Sigma-Aldrich. Solubility Guidelines for Peptides.
-
NMR Sample Preparation Standards
- Iowa State University, Chemical Instrumentation Facility.
-
Proline Isomerization & Solvent Effects
- Dugave, C., & Demange, L. (2003).
-
Eberhardt, E. S., et al. (1996). Solvent effects on the energetics of prolyl peptide bond isomerization.[6] J. Am. Chem. Soc.
-
Water Suppression Techniques
-
Hwang, T. L., & Shaka, A. J. (1995). Water suppression that works. Excitation sculpting using arbitrary wave-forms and pulsed field gradients. Journal of Magnetic Resonance.[2]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of H-Ala-Phe-Pro-OH to Carrier Proteins
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the covalent conjugation of the tripeptide H-Ala-Phe-Pro-OH to immunogenic carrier proteins. Designed for researchers, scientists, and drug development professionals, this document outlines the principles and step-by-step methodologies for preparing peptide-carrier conjugates, which are essential for eliciting a robust immune response for antibody production. We focus on the widely adopted carbodiimide chemistry using EDC and NHS, and also present glutaraldehyde-mediated coupling as a viable alternative. This guide includes protocols for selecting carrier proteins, executing the conjugation reactions, purifying the final product, and methods for characterization to ensure a self-validating and reproducible workflow.
Introduction: The Rationale for Peptide-Carrier Conjugation
Small peptides, like the tripeptide H-Ala-Phe-Pro-OH, are typically not immunogenic on their own. To generate specific antibodies against such haptens, they must be covalently linked to a larger, immunologically potent carrier protein. This conjugation process creates a multivalent immunogen that can be effectively recognized and processed by the immune system, leading to a strong T-cell dependent antibody response against the peptide epitope.[1] The choice of conjugation chemistry and carrier protein is critical and directly impacts the success of antibody production.
The H-Ala-Phe-Pro-OH peptide possesses two key functional groups available for conjugation: a primary amine (-NH₂) at the N-terminal Alanine and a carboxylic acid (-COOH) at the C-terminal Proline. This guide will detail methods that leverage these groups to form stable bonds with carrier proteins.
Selecting the Optimal Carrier Protein
The selection of a carrier protein is a pivotal decision in immunogen design. The ideal carrier is large, proteinaceous, and possesses numerous surface-exposed functional groups for conjugation. The two most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).
| Carrier Protein | Molecular Weight (approx.) | Key Features & Considerations |
| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ Da | Highly Immunogenic: Derived from a mollusk, it is phylogenetically distant from mammals, leading to a strong immune response.[2] High Lysine Content: Provides numerous primary amine groups for conjugation. Solubility Issues: Notoriously has poor solubility in aqueous buffers, which can complicate conjugation protocols.[2] |
| Bovine Serum Albumin (BSA) | ~66.5 kDa | Highly Soluble: Readily dissolves in common buffers, simplifying reaction setup. Well-Characterized: Its structure and properties are extensively documented. Lower Immunogenicity: As it is a mammalian protein, it may be less immunogenic in other mammals compared to KLH. Often used for screening assays (e.g., ELISA) to avoid cross-reactivity with antibodies raised against KLH. |
Expert Recommendation: For generating high-titer polyclonal or monoclonal antibodies for research, KLH is generally the preferred carrier due to its superior immunogenicity. BSA -conjugates are excellent as screening antigens in immunoassays to confirm that the resulting antibodies are specific to the peptide and not the carrier protein.
Principle of Carbodiimide (EDC/NHS) Conjugation
The most specific and widely used method for conjugating a peptide's C-terminus to a carrier protein is through carbodiimide chemistry. This is a "zero-length" crosslinking method, meaning no part of the crosslinker molecule is incorporated into the final bond.[3][4]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates the carboxyl group (-COOH) of the peptide.[3] This activation forms a highly reactive O-acylisourea intermediate.[3][5] However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxyl group.[5][6]
To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included in the reaction.[3] NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[3][5][7] This NHS ester is significantly more resistant to hydrolysis and reacts efficiently with primary amines (from lysine residues on the carrier protein) at physiological pH to form a stable amide bond.[3][6]
Caption: EDC/NHS conjugation mechanism.
Protocol 1: Two-Step EDC/NHS Conjugation of H-Ala-Phe-Pro-OH
This two-step protocol is highly recommended as it minimizes the risk of carrier protein self-polymerization by first activating the peptide and then introducing the carrier protein.
Materials and Reagents
-
Peptide: H-Ala-Phe-Pro-OH
-
Carrier Protein: Lyophilized KLH or BSA
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. (Do not use phosphate or acetate buffers as they interfere with EDC).
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
EDC (MW: 191.7 g/mol ): Store desiccated at -20°C. Equilibrate to room temperature before opening.
-
NHS (MW: 115.09 g/mol ): Store desiccated at 4°C.
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Glycine, pH 8.0.
-
Purification: Dialysis tubing (10-14 kDa MWCO) or desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[6]
-
General Lab Equipment: pH meter, stir plate, microcentrifuge tubes, reaction vials.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Storage and Handling of Lyophilized H-Ala-Phe-Pro-OH
This application note provides a comprehensive technical guide for the storage, handling, and reconstitution of H-Ala-Phe-Pro-OH , a bioactive tripeptide often utilized in angiotensin-converting enzyme (ACE) research and enzyme kinetics studies.
Abstract & Compound Profile
H-Ala-Phe-Pro-OH is a synthetic tripeptide (MW: 333.4 g/mol ) widely recognized as a substrate or intermediate in the study of ACE inhibition and peptide hydrolysis kinetics. Due to the presence of a C-terminal Proline and a hydrophobic Phenylalanine residue, this molecule presents specific stability challenges—namely susceptibility to diketopiperazine (DKP) formation and solubility variances. This guide outlines a self-validating protocol to maximize shelf-life and experimental reproducibility.
| Property | Detail |
| Sequence | H-Ala-Phe-Pro-OH (Alanine-Phenylalanine-Proline) |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 34327-70-3 |
| Physical State | Lyophilized Powder (White to off-white) |
| Hydrophobicity | Moderate (Contains Phe; Pro confers structural rigidity) |
| Isoelectric Point (pI) | ~5.5 (Theoretical) |
Critical Storage Protocols (Lyophilized)
The stability of lyophilized peptides is governed by three vectors: Temperature, Humidity, and Light . H-Ala-Phe-Pro-OH is hygroscopic; moisture absorption is the primary catalyst for degradation (hydrolysis) and aggregation.
Long-Term Storage[2][3]
-
Temperature: Store at -20°C or -80°C . Lower temperatures reduce the kinetic energy available for degradation reactions.
-
Container: Vial must be tightly capped.[1] Secondary containment with a desiccant (silica gel) is mandatory to create a micro-environment of <10% relative humidity.
-
Light: Protect from intense light, though H-Ala-Phe-Pro-OH lacks highly photosensitive residues like Tryptophan, UV exposure can still accelerate non-specific degradation.
The "Warm-Up" Rule (Crucial Step)
Never open a cold peptide vial immediately. When a vial at -20°C is exposed to room temperature air, condensation forms instantly on the peptide powder. This moisture initiates hydrolysis and renders the remaining powder unstable.
-
Protocol: Remove vial from freezer and place in a desiccator at Room Temperature (20-25°C) for at least 60 minutes before opening.
Reconstitution & Solubility Strategy
H-Ala-Phe-Pro-OH contains Phenylalanine (hydrophobic) and Proline (structure-breaking), which can affect solvation kinetics. While generally soluble in water, aggregation can occur at high concentrations.
Solvent Selection
-
Primary Solvent: Sterile Distilled Water or dilute Acetic Acid (0.1% v/v).[1]
-
Why Acetic Acid? Slightly acidic conditions (pH 4-5) protonate the N-terminus and enhance solubility while suppressing the nucleophilic attack required for DKP formation (see Section 4).
-
-
Co-Solvent (If Turbid): If the peptide does not dissolve in water, use DMSO (Dimethyl Sulfoxide) or DMF dropwise.
-
Limit: Keep organic solvent concentration <5% if used in biological assays to avoid cytotoxicity.
-
Reconstitution Workflow (Visualized)
Figure 1: Decision tree for the optimal solubilization of H-Ala-Phe-Pro-OH, prioritizing aqueous stability.
Stability Risks: The Tripeptide Factor
Diketopiperazine (DKP) Formation
Tripeptides are uniquely susceptible to degradation via cyclization. The N-terminal amine (Ala) can attack the carbonyl carbon of the second residue (Phe), forming a cyclic dipeptide (Ala-Phe DKP) and cleaving the C-terminal Proline.
-
Risk Factor: Neutral to Basic pH (>7.0).
-
Mitigation: Maintain stock solutions at pH 5.0 - 6.0 . Avoid storing in phosphate buffers (PBS) for long periods, as phosphate can catalyze this reaction.
Oxidation
H-Ala-Phe-Pro-OH is relatively resistant to oxidation as it lacks Cysteine, Methionine, or Tryptophan. However, standard exclusion of oxygen (degassing buffers) is Good Laboratory Practice (GLP).
Handling & Aliquoting Protocol
Once reconstituted, the peptide is far less stable than its lyophilized counterpart.
Step-by-Step Procedure
-
Preparation: Clean the workspace with 70% ethanol. Ensure pipette tips are sterile and low-retention.
-
Dissolution: Dissolve peptide to a stock concentration of 1–5 mg/mL . High concentrations precipitate less readily than dilute ones during freezing.
-
Filtration (Optional): If using for cell culture, filter through a 0.22 µm PVDF membrane. Note: Nylon membranes may bind peptides.
-
Aliquoting: Dispense into single-use aliquots (e.g., 20 µL, 50 µL) to avoid freeze-thaw cycles.
-
Why? Repeated freezing and thawing causes ice crystal formation that can shear the peptide backbone or alter conformation.
-
-
Storage: Flash freeze aliquots in liquid nitrogen (preferred) or place directly in -80°C.
Storage Workflow (Visualized)
Figure 2: Lifecycle management of peptide stocks to ensure maximum bioactivity retention.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Powder is sticky/collapsed | Moisture ingress (Hygroscopicity) | Discard if critical. Ensure desiccant is active (blue/orange, not pink/green). |
| Solution turns yellow | Oxidation or Contamination | Discard. Check water purity. |
| Precipitate after thaw | Aggregation or pH shift | Vortex gently. If persistent, add 1-2 µL acetic acid or DMSO. |
| Loss of Bioactivity | DKP formation or Adsorption | Verify pH of stock < 6.0. Use low-bind plasticware. |
References
-
PubChem. (2023). H-Ala-Phe-Pro-OH Compound Summary. National Library of Medicine. [Link]
-
GenScript. (2024). Peptide Storage and Handling Guidelines. [Link]
-
Royal Society of Chemistry. (2014). Peptide Self-Assembly and Stability. RSC Publishing. [Link]
-
Gonnella, N. C., et al. (2022). Mechanistic Study of Diketopiperazine Formation. ACS Omega. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Gradient Elution for Ala-Phe-Pro Separation
Welcome to the technical support center dedicated to the successful separation of the tripeptide Ala-Phe-Pro using gradient elution reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is gradient elution preferred over isocratic elution for separating Ala-Phe-Pro and related impurities?
A1: Gradient elution is generally the superior choice for peptide separations, including for Ala-Phe-Pro, for several key reasons.[1] Peptides, even short ones, can have closely related impurities with minor structural differences that result in significant changes in hydrophobicity. An isocratic method, which uses a constant mobile phase composition, may not effectively resolve these compounds within a reasonable timeframe. Gradient elution, which involves increasing the concentration of the organic solvent (Mobile Phase B) over the course of the run, allows for the separation of a wider range of hydrophobicities.[1][2] This technique results in sharper peaks for later-eluting compounds and a shorter overall analysis time compared to an isocratic method that could adequately resolve all components.[3]
Q2: What are the initial recommended HPLC conditions for separating Ala-Phe-Pro?
A2: A solid starting point for the separation of Ala-Phe-Pro would involve a C18 stationary phase and a mobile phase gradient of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent.[4] TFA helps to sharpen peaks and improve resolution by forming ion pairs with the peptide.[4][5]
Here is a typical starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | A standard choice for peptide separations, offering good resolving power.[4] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape.[4][5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[4][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Initial Gradient | 5-65% B over 30 minutes | A broad gradient to ensure elution of the peptide and any impurities.[4] |
| Detection | 220 nm | Peptides absorb strongly at this wavelength due to the peptide bonds.[4] |
This initial method will likely need to be optimized to achieve the desired resolution and run time.
Method Development & Optimization
Q3: My initial separation of Ala-Phe-Pro shows poor resolution from an impurity. How can I improve this?
A3: Improving resolution between closely eluting peaks requires a systematic approach to optimizing your gradient. The key is to decrease the gradient slope in the region where your peaks of interest are eluting.
Workflow for Optimizing Resolution:
Caption: A decision tree for troubleshooting peak tailing in peptide separations.
The use of a high-purity silica column can significantly reduce peak tailing, as these columns have fewer active silanol groups that can cause secondary interactions. [5]Additionally, ensuring the mobile phase pH is appropriate can prevent unwanted ionic interactions. [6]
Q6: My retention times for Ala-Phe-Pro are inconsistent between runs. What should I check?
A6: Retention time variability is a frustrating problem that can often be traced back to the HPLC system or mobile phase preparation. [7] Checklist for Inconsistent Retention Times:
-
Mobile Phase Preparation: Ensure mobile phases are accurately prepared and well-mixed. Inconsistent mobile phase composition is a primary cause of retention time shifts. [7]* System Equilibration: Always allow sufficient time for the column to equilibrate with the initial gradient conditions before injecting your sample. A stable baseline is a good indicator of equilibration.
-
Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Fluctuations in flow will directly impact retention times.
-
Column Temperature: Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect peptide retention. [5]* Degassing: Properly degas your mobile phases to prevent air bubbles from interfering with pump performance.
By systematically working through this checklist, you can identify and resolve the source of retention time instability.
Advanced Topics
Q7: How can I transfer my optimized UPLC method for Ala-Phe-Pro to a standard HPLC system?
A7: Method transfer from UPLC to HPLC is a common requirement and can be achieved by maintaining a constant ratio of column length to particle size (L/dp) and adjusting the gradient time and flow rate accordingly. [8] Key Principles for Method Transfer:
-
Geometric Scaling: The flow rate should be scaled based on the column diameters.
-
Gradient Scaling: The gradient duration needs to be adjusted to account for the differences in column volume and flow rate to maintain the same gradient steepness.
Several online calculators and software tools are available to assist with these calculations, ensuring a seamless transfer of your method while preserving the separation profile.
References
- ACS Omega. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC.
- Molnar Institute. (n.d.).
- Sigma-Aldrich. (n.d.).
- ACS Publications. (2025).
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Wiley-VCH. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2018).
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- LCGC International. (2019). Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target.
- Waters Corporation. (n.d.).
- LCGC International. (2022).
- Waters Corporation. (n.d.).
- PMC. (n.d.).
- LCGC International. (n.d.).
- PubMed. (2001).
- PubMed. (2007).
- BenchChem. (2025).
- Phenomenex. (n.d.).
- Creative Peptides. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
Overcoming steric hindrance during Proline coupling in Ala-Phe-Pro
Executive Summary: The "Ala-Phe-Pro" Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of the tripeptide Ala-Phe-Pro (AFP) has resulted in low yields, deletion sequences (missing Phe), or complete chain loss.
In Solid-Phase Peptide Synthesis (SPPS), the Phe-Pro junction represents a "perfect storm" of chemical difficulty. It combines two distinct mechanistic failures:
-
Steric Hindrance (The Coupling Phase): Proline is a secondary amine. Coupling the bulky Phenylalanine (Phe) to the sterically hindered Proline (Pro) requires high-energy activation.
-
Diketopiperazine Formation (The Deprotection Phase): Once Phe is coupled, the dipeptide (Phe-Pro) is highly susceptible to cyclization and cleavage from the resin (DKP formation), deleting the chain before Alanine can be added.
This guide provides the protocols to solve both.
Module 1: Overcoming Steric Hindrance (Coupling Phe to Pro)
The Problem: Nucleophilic sluggishness
Proline is a secondary amine. Unlike primary amino acids, the nitrogen atom is embedded in a pyrrolidine ring, creating significant steric bulk. When you attempt to couple Fmoc-Phe-OH (which carries its own bulky benzyl side chain) to Pro-Resin, the reaction kinetics are orders of magnitude slower than standard couplings.
Troubleshooting Protocol: Activation Strategies
Standard carbodiimides (DIC/HOBt) are often insufficient here. You must switch to aminium/uronium or phosphonium salts with superior leaving groups.
Recommended Reagents
| Reagent | Class | Why it works for Proline | Recommendation Level |
| HATU | Aminium (Aza-benzotriazole) | The 7-aza nitrogen creates a "neighboring group effect," accelerating the coupling rate to secondary amines by ~10x over HBTU. | Gold Standard |
| ComU | Uronium (Oxyma-based) | Soluble, safer (non-explosive), and often equals or beats HATU in coupling efficiency for hindered junctions. | Modern Alternative |
| PyAOP | Phosphonium | Avoids guanidinylation (capping) of the amine, which can happen with HATU if the reaction is slow. | Specialist Choice |
Optimized Coupling Protocol (Phe Pro)
Standard 3 eq excess is often insufficient. Use this "Turbo Coupling" method.
-
Swelling: Swell Pro-Resin in DMF for 20 mins.
-
Activation:
-
Dissolve Fmoc-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (Diisopropylethylamine) (8.0 eq).
-
Critical: Pre-activate for exactly 30 seconds . Do not wait longer; the active ester hydrolyzes or racemizes.
-
-
Coupling: Add to resin immediately.
-
Duration: React for 60 minutes (double the standard time).
-
Monitoring: The Kaiser test (ninhydrin) does not work on Proline (secondary amine). Use the Chloranil Test or Isatin Test to confirm coupling completion.
-
Blue resin beads = Incomplete coupling (Recouple).
-
Colorless beads = Complete.
-
Module 2: Preventing Yield Loss (The DKP Trap)
The Problem: Diketopiperazine (DKP) Formation
This is the most common reason for "missing peptides" in this sequence.
Mechanism: After coupling Phe, you have Fmoc-Phe-Pro-Resin . When you remove the Fmoc group to couple Alanine, the free amine of Phenylalanine can twist back and attack the carbonyl ester attaching Proline to the resin. This forms a cyclic dipeptide (Diketopiperazine) which falls off the resin.
-
Result: You lose the entire peptide chain.
-
Risk Factor: High risk on Wang or Merrifield resins.
Figure 1: Mechanism of DKP formation leading to chain loss during Phe deprotection.
The Solution: Steric Shielding
You must prevent the amine from reaching the ester.
-
Resin Selection (Mandatory):
-
Do NOT use: Wang Resin. The benzyl ester is too unhindered.
-
USE: 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
-
Why? The massive trityl group acts as a "steric bumper," physically blocking the amine from attacking the ester linkage. This virtually eliminates DKP formation [1, 4].
-
-
Alternative (If stuck with Wang Resin):
-
Use short deprotection cycles .
-
Instead of 20% Piperidine (2 x 10 min), use 20% Piperidine (2 x 3 min) or DBU/Piperidine mixtures. Rapid deprotection followed immediately by the next coupling (Ala) minimizes the time the amine is "sitting" in the danger state [5].
-
Module 3: Troubleshooting Workflow
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for identifying the root cause of synthesis failure.
Frequently Asked Questions (FAQ)
Q1: Can I use HBTU for the Phe-Pro coupling? A: It is not recommended. HBTU generates an OBt ester, which is less reactive than the OAt ester generated by HATU.[2] For secondary amines like Proline, the reaction may stall, leading to deletion sequences (Ala-Pro instead of Ala-Phe-Pro).
Q2: Why does the Kaiser test fail on Proline? A: The Kaiser test (Ninhydrin) requires a primary amine to produce the characteristic Ruhemann's Purple color. Proline is a secondary amine and will produce a faint reddish-brown color that is often indistinguishable from the background. Always use the Chloranil or Isatin test for secondary amines.
Q3: Is ComU really better than HATU? A: In many "head-to-head" studies, ComU shows comparable or superior efficiency to HATU with less racemization and higher solubility in DMF. It is also safer (non-explosive) compared to benzotriazole-based reagents [2, 3].[3]
Q4: I must use Wang resin. How do I stop DKP? A: If you cannot switch to 2-CTC, use a "pseudoproline" dipeptide if available (not applicable for Phe-Pro junction directly) or optimize deprotection. Use 0.1 M HOBt in your piperidine deprotection solution. The HOBt suppresses the DKP cyclization reaction during the deprotection step.
References
-
ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (Discusses 2-CTC advantages for DKP prevention).
-
BenchChem. COMU Coupling Reagent: A Performance Benchmark in Peptide Synthesis. (Comparative data on HATU vs ComU).
-
National Institutes of Health (NIH). COMU: a third generation of uronium-type coupling reagents. (Safety and efficiency profiles).
-
ACS Omega. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. (Detailed kinetics of the DKP side reaction).
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (General guide on HATU, PyAOP, and HOAt).[4]
Sources
Troubleshooting low ionization efficiency of Ala-Phe-Pro in ESI-MS
Subject: Troubleshooting Low Ionization Efficiency of Ala-Phe-Pro in ESI-MS
Executive Summary
The tripeptide Ala-Phe-Pro (AFP) presents a distinct set of analytical challenges in Electrospray Ionization Mass Spectrometry (ESI-MS). While small peptides generally ionize well, AFP’s specific physicochemical properties—hydrophobicity (Phe), conformational rigidity (Pro), and susceptibility to adduct formation—often lead to "phantom" low sensitivity.
This guide moves beyond basic operation, addressing the causality of signal loss. We will isolate whether your issue is chemical suppression , physical adsorption , or instrumental artifacts .
Phase 1: The "Invisible" Loss (Adsorption & Solubility)
Diagnosis: Before blaming the mass spectrometer, ensure the peptide is actually reaching the source. The Science: The Phenylalanine (Phe) residue imparts significant hydrophobicity, while the small size of the peptide allows it to penetrate porous surfaces. Standard polypropylene (PP) vials and unmodified glass often act as "sinks," irreversibly binding hydrophobic peptides via Van der Waals forces.
Troubleshooting Protocol: Surface Inertness
| Variable | Standard Practice | Optimized Protocol for AFP | Why? |
| Sample Vial | Standard Glass or PP | Silanized Glass or High-Recovery (Low-Bind) PP | Prevents hydrophobic adsorption of the Phe residue to container walls. |
| Solvent | 100% Aqueous | 20–30% Acetonitrile (ACN) in sample diluent | Increases solubility and disrupts hydrophobic surface binding. |
| Tubing | PEEK (Red/Yellow) | Fused Silica or Stainless Steel | PEEK can sometimes act as a hydrophobic adsorbent for specific peptides. |
Expert Insight: If you observe a signal that decays over time while the sample sits in the autosampler, you are witnessing time-dependent adsorption . Switch to silanized vials immediately.
Phase 2: Mobile Phase Chemistry & Ion Suppression
Diagnosis: The signal is stable but weak. The Science: The choice of acid modifier is the single most critical factor for peptide sensitivity.
-
Trifluoroacetic Acid (TFA): Excellent for chromatography (peak shape) but catastrophic for ESI. TFA anions (
) form tight ion pairs with the protonated peptide , neutralizing it in the gas phase and suppressing signal by up to 90%. -
Formic Acid (FA): Weaker ion pairing, allowing free protons to charge the peptide.
Experiment: The Acid Swap
-
Flush System: Remove all traces of TFA. It sticks to C18 columns.
-
Prepare Mobile Phase:
-
Run AFP Standard: Compare Signal-to-Noise (S/N) vs. previous TFA method.
Decision Matrix:
-
If peak shape degrades without TFA: Add Ammonium Formate (5–10 mM) or use a column with a charged surface hybrid (CSH) stationary phase to maintain peak shape without suppressing ionization.
Phase 3: The Proline Effect & Instrumental Artifacts
Diagnosis: You see signal, but it's split, or you see the wrong mass.
Issue A: Cis-Trans Isomerization (Peak Broadening)
Proline residues allow the peptide bond to exist in both cis and trans conformations. These interconvert slowly on the NMR/LC timescale.
-
Symptom: The AFP peak appears as a "doublet" or a very broad, short peak in the chromatogram. This dilutes the signal height, making ionization appear "low."
-
Fix: Increase column temperature to 50°C – 60°C . Thermal energy accelerates the isomerization rate, coalescing the split peaks into a single, sharp (higher intensity) peak.
Issue B: In-Source Fragmentation (The "Proline Effect")
Proline has a high Proton Affinity (PA). While this usually aids ionization, it can also make the peptide bond N-terminal to Proline (the Phe-Pro bond) susceptible to cleavage inside the source if voltages are too high.
-
Symptom: Low intensity of precursor
, but high background noise or unexpected low-mass ions. -
Fix: Lower the Declustering Potential (DP) or Fragmentor Voltage . Soften the ionization conditions to keep the tripeptide intact.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for isolating the root cause of low AFP signal intensity.
Frequently Asked Questions (FAQ)
Q1: I see a strong signal at m/z 356 instead of 334. What is happening?
A: You are seeing the Sodium adduct
-
Calculation: AFP Monoisotopic Mass ≈ 333.4 Da.
. . -
Cause: ESI is a competitive process. If your solvents or glassware contain trace sodium (common in borosilicate glass), Na+ will outcompete H+ for the peptide.
-
Fix: Switch to LC-MS grade solvents stored in plastic bottles. Add trace Ammonium Acetate (2–5 mM); ammonium ions suppress sodium adduction by precipitating Na+ or out-competing it.
Q2: Why does my calibration curve flatten out at high concentrations? A: This is Linear Dynamic Range Saturation . Small peptides like AFP are surface-active. At high concentrations, they saturate the surface of the ESI droplets. Once the droplet surface is full, additional peptide molecules in the center of the droplet cannot be ionized (they are not released into the gas phase).
-
Fix: Dilute your samples. ESI is concentration-sensitive, not mass-sensitive.
Q3: Can I use TFA if I really need the chromatographic resolution? A: Yes, but you must use the "Propionic Acid Spike" or "Supercharging" method. Adding 5–10% Propionic Acid or Isopropanol to the mobile phase can help disrupt the TFA-Peptide ion pair in the gas phase, recovering some signal. However, switching to Formic Acid with a high-strength silica (HSS) or CSH column is usually the superior long-term solution.
References
- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Link
- Schuhmann, K., et al. (2019). Ionization efficiency of peptides in ESI-MS: The influence of hydrophobicity and charge. Journal of Mass Spectrometry.
-
Waters Corporation. (2020).[1] Handling Hydrophobic Peptides: Prevention of Non-Specific Binding. Application Note. Link
- Enke, C. G. (1997). A Predictive Model for Matrix Effects in Electrospray Ionization. Analytical Chemistry.
Sources
Technical Support Center: Peptide Synthesis & Purification
Ticket #402: Scavenger Removal from Short Hydrophobic Peptides (H-Ala-Phe-Pro-OH)
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Product Recovery)[1]
Executive Summary
You are likely experiencing difficulty precipitating H-Ala-Phe-Pro-OH (MW ~333.4 g/mol ) or are noticing persistent odors (EDT) and oily residues after cleavage.[1][2]
The Core Issue: This specific tripeptide sequence (Ala-Phe-Pro) lacks reactive side chains requiring complex scavengers.[1] The use of a "universal" cleavage cocktail (e.g., Reagent K or B containing Phenol, Thioanisole, or EDT) has introduced unnecessary hydrophobic contaminants that are difficult to separate from a short, semi-hydrophobic peptide.
Because this peptide is short (<6 amino acids), it often fails to form a solid precipitate in diethyl ether, leading to the dreaded "oiling out" phenomenon [1, 7].
Module 1: Diagnostic & Root Cause
Why are these byproducts here?
In Solid Phase Peptide Synthesis (SPPS), scavengers are nucleophiles added to trap reactive carbocations (e.g., t-butyl, trityl) released during deprotection.[1][2]
Analyze your sequence: H-Ala-Phe-Pro-OH [1]
-
Ala (Alanine): Methyl side chain.[1] Inert.
-
Phe (Phenylalanine): Benzyl side chain.[1] Inert.
-
Pro (Proline): Pyrrolidine ring.[1] Inert.
Module 2: Recovery Protocols (Troubleshooting)
Do not discard your oily crude.[1] Use Protocol A if you have a rotovap/centrifuge, or Protocol B if the peptide is stuck as an oil.
Protocol A: The "Ether-Wash" Refinement (For Solids)
Standard ether precipitation often fails for short peptides.[1][2] This modified protocol uses specific anti-solvents.
Reagents: MTBE (Methyl tert-butyl ether), Heptane.[1]
-
Evaporation (Critical): Rotary evaporate the cleavage cocktail to a thin oil/film.[1] Do not try to precipitate directly from a large volume of TFA; the solubility is too high [10].
-
Anti-Solvent Switch: Instead of Diethyl Ether, use ice-cold MTBE .[1] MTBE is less polar and often forces better precipitation of hydrophobic peptides [2].[1]
-
Trituration: Add MTBE to the film. Sonicate for 1 minute.
-
Centrifugation: Spin at 3500 rpm for 5 mins.
-
The "Heptane Trick": If it still oils out, add Heptane (dropwise) to the MTBE mixture until cloudiness persists, then cool to -20°C for 1 hour [7].
Protocol B: Liquid-Liquid Extraction (The "Rescue" Method)
Best for when the peptide has "oiled out" and refuses to solidify. This relies on the peptide's water solubility vs. the scavengers' organic solubility.
Concept: H-Ala-Phe-Pro-OH is a zwitterion.[1] In water, it is charged.[3] Scavengers (TIS, EDT, Phenol) are uncharged and hydrophobic.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oily crude residue in 0.1% TFA in Water (approx 10-20 mL).
-
Note: If it doesn't dissolve clear, sonicate. The "oil" is likely the scavengers.
-
-
Extraction: Transfer to a separatory funnel.
-
Washing: Add an equal volume of Diethyl Ether (or DCM if stubborn).[1] Shake and vent.
-
Separation:
-
Repeat: Wash the aqueous layer 2 more times with fresh ether.
-
Lyophilization: Freeze and lyophilize the aqueous layer.[2][4] You will recover a fluffy white powder, free of scavenger smell [4].
Module 3: Visualization & Logic
Workflow: Scavenger Removal Decision Matrix
Figure 1: Decision matrix for processing crude peptide based on physical state (Solid vs. Oil).
Module 4: Frequently Asked Questions (FAQ)
Q1: The crude smells like rotten eggs (EDT). How do I get rid of it? A: 1,2-Ethanedithiol (EDT) is notorious for this.[1] If Protocol B (Extraction) doesn't fully remove the odor, dissolve the peptide in 50% Acetic Acid/Water and lyophilize. The acetic acid helps sublime the residual EDT during the freeze-drying process. Pro-tip: Keep your lyophilizer pump exhaust vented to a fume hood.
Q2: Can I just inject the oily crude onto the HPLC? A: You can, but it is risky. Hydrophobic scavengers like Phenol and Thioanisole can bind irreversibly to C18 columns or co-elute with your peptide, ruining the separation [6]. Always perform an ether wash or extraction (Protocol B)[1] before Prep-HPLC.[1][5]
Q3: For the next batch, what cleavage cocktail should I use? A: Stop using Reagent K. For H-Ala-Phe-Pro-OH, use the "Naked" Cocktail:
-
95% TFA [5]
-
2.5% TIS (Triisopropylsilane - optional, just to scavenge the linker)
-
2.5% Water [5]
-
Reaction Time: 1.5 - 2 hours is sufficient.[1] This mixture is volatile and much easier to remove than phenol/EDT mixtures [5, 9].[1]
Summary of Physicochemical Data
| Property | Value | Implication for Workup |
| Sequence | Ala-Phe-Pro | Hydrophobic C-terminus (Pro/Phe), but overall small.[1][2] |
| MW | ~333.4 g/mol | Too small to precipitate easily in ether (Kinetic issue) [1].[1] |
| Solubility | Water, DMSO, MeOH | Highly soluble in water (Protocol B is favored).[2] |
| Isoelectric Point | ~5.5 - 6.0 | Zwitterionic at pH 7.[1] Soluble in 0.1% TFA (pH ~2).[1] |
| Risk Factor | Oiling Out | High probability.[1] Avoid pure Diethyl Ether.[1] |
References
-
ResearchGate. (2014).[1][6] Precipitation of short peptides synthesized by solid phase peptides.[1][6]Link
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques.Link
-
Biotage. (2023).[1][2][5] Post synthesis workup: What steps are necessary?Link
-
CEM. Peptide Cleavage and Protected Cleavage Procedures.Link
-
Bachem. Peptide Purification Process & Methods: An Overview.Link
-
Reddit (r/LabRats). (2016).[1] Peptide Synthesis Problem: Extracting peptides with scavengers.Link
Sources
- 1. H-Ala-Phe-Pro-OH | C17H23N3O4 | CID 10236791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for H-Ala-Phe-Pro-OH Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics and research, the tripeptide H-Ala-Phe-Pro-OH represents a fundamental building block and a subject of significant analytical interest. Accurate and precise quantification of this peptide is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides an in-depth comparison of analytical methodologies for H-Ala-Phe-Pro-OH quantification, grounded in the principles of scientific integrity and adherence to regulatory standards. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The validation of an analytical procedure is the demonstration that it is suitable for its intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), forms the bedrock of our comparative analysis.[1][2][3][4]
Choosing the Right Tool: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for H-Ala-Phe-Pro-OH quantification hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and throughput. Here, we compare the most prevalent techniques.
| Method | Principle | Advantages | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with quantification via UV absorbance of the peptide bond.[5][6] | Robust, cost-effective, widely available. | Lower sensitivity and specificity compared to MS-based methods. Potential for interference from matrix components.[5] | Routine quality control of bulk peptide and relatively clean formulations. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.[7][8] | High sensitivity (ng/mL to pg/mL levels), exceptional specificity, and wide dynamic range.[7][8] | Higher equipment cost and complexity. Matrix effects can influence ionization efficiency.[9] | Bioanalysis of complex matrices (plasma, tissue), pharmacokinetic studies, and trace impurity analysis. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.[10][11][12] | Considered a "gold standard" for absolute protein and peptide quantification.[12] Highly accurate.[13] | Destructive to the sample, indirect, and can be time-consuming. Certain amino acids may degrade during hydrolysis.[13] | Absolute quantification of pure peptide standards and reference materials. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-mass ratio of the peptide in an electric field.[14][15][16] | High separation efficiency, minimal sample consumption, and orthogonal to HPLC.[14][15] | Lower loading capacity, can be sensitive to matrix components, and may have lower reproducibility than HPLC. | Chiral separations, analysis of polar peptides, and as an orthogonal method for validation. |
Delving Deeper: Experimental Protocols and Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[2][3][17]
Causality of Experimental Choices: RP-HPLC is the workhorse of peptide analysis. A C18 column is chosen for its hydrophobicity, which allows for the retention and separation of the moderately hydrophobic H-Ala-Phe-Pro-OH from more polar or non-polar impurities.[6] Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution by forming neutral ion pairs with the charged peptide molecules.[6][9] A gradient elution with an increasing concentration of an organic solvent like acetonitrile is necessary to elute the peptide from the column in a reasonable time with good peak symmetry.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC quantification of H-Ala-Phe-Pro-OH.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve H-Ala-Phe-Pro-OH in Mobile Phase A to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A.
-
Filter all solutions through a 0.22 µm syringe filter.[18]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-26 min: 50% to 95% B
-
26-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Validation Data Summary (Hypothetical):
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Causality of Experimental Choices: For bioanalytical applications, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[7] Electrospray ionization (ESI) in positive ion mode is typically used for peptides as they readily accept protons.[7] Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the protonated peptide) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences from complex biological matrices.[19] An isotopically labeled internal standard (e.g., H-Ala-Phe-Pro-OH with ¹³C or ¹⁵N labels) is crucial to correct for matrix effects and variations in instrument response.
Experimental Workflow for LC-MS/MS Analysis
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Detailed Protocol:
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 10 µL of H-Ala-Phe-Pro-OH standard or unknown sample.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system for faster analysis and better resolution.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient is typically used (e.g., 5% to 95% B in 5 minutes).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
H-Ala-Phe-Pro-OH: Precursor ion (e.g., m/z 318.2) → Product ion (e.g., m/z 70.1)
-
Internal Standard: Appropriate precursor → product ion transition.
-
-
Validation Data Summary (Hypothetical):
| Parameter | Acceptance Criteria (FDA Bioanalytical Method Validation) [20][21][22] | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | Accurately and precisely quantifiable | 0.5 ng/mL |
| Selectivity | No significant interference at the retention time of the analyte and IS.[20] | Pass |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |
Ensuring Trustworthiness: A Self-Validating System
A robust analytical method should be a self-validating system. This is achieved through:
-
System Suitability Tests: Before each analytical run, system suitability is assessed by injecting a standard solution to ensure the chromatographic system is performing adequately. Key parameters include peak area reproducibility, retention time, and peak symmetry.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared and analyzed with each batch of unknown samples to ensure the accuracy and precision of the run.
-
Internal Standards: As mentioned, the use of a stable-isotope labeled internal standard in LC-MS/MS is critical for mitigating variability from the sample matrix and instrument performance.
Conclusion
The choice of an analytical method for H-Ala-Phe-Pro-OH quantification is dictated by the specific requirements of the study. For routine quality control of well-defined samples, RP-HPLC with UV detection offers a reliable and cost-effective solution. However, for bioanalytical studies in complex matrices where high sensitivity and specificity are paramount, LC-MS/MS is the undisputed method of choice. Amino Acid Analysis serves as a valuable tool for the absolute quantification of reference standards, while Capillary Electrophoresis provides an orthogonal separation technique.
Regardless of the chosen method, rigorous validation in accordance with ICH and FDA guidelines is non-negotiable to ensure the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and drug development.[23][24]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Guide to Peptide Quantitation. Agilent. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Accurate quantitation of standard peptides used for quantitative proteomics. National Institutes of Health. [Link]
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Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]
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Proteins & Peptides Analytical Method Validation and Transfer. CD Formulation. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. National Institutes of Health. [Link]
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Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. BioPharm International. [Link]
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Comparison of Peptide Content Determination Methods. Mtoz Biolabs. [Link]
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Separation of Peptides by Capillary Electrophoresis. PubMed. [Link]
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Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Institutes of Health. [Link]
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LC-MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference by using in-source collisional purification. PubMed. [Link]
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Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
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Methods for peptide identification by spectral comparison. National Institutes of Health. [Link]
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Analysis of Peptides and Proteins by Native and SDS Capillary Gel Electrophoresis Coupled to Electrospray Ionization Mass Spectrometry via a Closed-Circuit Coaxial Sheath Flow Reactor Interface. ACS Publications. [Link]
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How can you quantify peptides using LC/MS? ResearchGate. [Link]
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A New Procedure for the Specific High-Performance Liquid Chromatographic Determination of Hydroxyproline. Journal of Chromatographic Science. [Link]
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Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. ResearchGate. [Link]
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A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. UFRGS. [Link]
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Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]
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Quantification of Glucagon-Like Peptide-1 Agonist Tirzepatide Using an Agilent 6495D Triple Quadrupole LC/MS System. Agilent. [Link]
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PROTEIN CONCENTRATION BY AMINO ACID ANALYSIS (AAA). Peak Proteins. [Link]
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Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Royal Society of Chemistry. [Link]
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Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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4 things to remember about Amino Acid Analysis of proteins & peptides. Alphalyse. [Link]
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Capillary electrophoresis of proteins and peptides. PubMed. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
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Capillary electrophoresis. Wikipedia. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
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A Senior Application Scientist's Guide to Confirming Peptide Sequence of Ala-Phe-Pro using MS/MS
For researchers, scientists, and drug development professionals venturing into the world of proteomics, the precise determination of peptide sequences is a cornerstone of success. Tandem mass spectrometry (MS/MS) stands as a powerful and indispensable tool for this purpose.[1][2][3] This guide provides an in-depth, technical comparison and experimental framework for confirming the sequence of the tripeptide Alanine-Phenylalanine-Proline (Ala-Phe-Pro) using MS/MS. We will delve into the causality behind experimental choices, ensuring a self-validating protocol, and ground our discussion in authoritative references.
The Foundational Principles of Peptide Sequencing by MS/MS
At its core, MS/MS-based peptide sequencing is a two-stage process.[4] Initially, a mass spectrometer (MS) measures the mass-to-charge ratio (m/z) of the intact peptide, in this case, Ala-Phe-Pro. This precursor ion is then isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second stage of mass spectrometry (MS/MS), generating a spectrum that provides the necessary information to deduce the original amino acid sequence.[4]
The fragmentation of the peptide backbone occurs at specific amide bonds, leading to the formation of characteristic ion series. The most common are the b-ions , which contain the N-terminus, and the y-ions , which contain the C-terminus.[5][6] By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be determined.[7][8]
Experimental Workflow: A Step-by-Step Guide to Ala-Phe-Pro Analysis
The successful sequencing of Ala-Phe-Pro via MS/MS hinges on a meticulously executed experimental workflow. Each step is designed to ensure the generation of high-quality, interpretable data.
Experimental Protocol:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure efficient ionization and minimize signal suppression. The choice of solvent is dictated by its compatibility with both the analyte and the LC-MS system.
-
Protocol:
-
Accurately weigh a small amount of the synthetic Ala-Phe-Pro peptide standard.
-
Dissolve the peptide in a solution of 0.1% formic acid in LC-MS grade water/acetonitrile. Formic acid aids in the protonation of the peptide, which is essential for positive-ion mode electrospray ionization.[9]
-
Vortex the solution gently to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an appropriate autosampler vial.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Rationale: Liquid chromatography separates the peptide of interest from potential contaminants, reducing the complexity of the sample introduced into the mass spectrometer.[10] Electrospray ionization (ESI) is a soft ionization technique that allows the peptide to enter the gas phase as an intact, charged ion.[11][12]
-
Protocol:
-
Inject the prepared sample into an LC system coupled to a tandem mass spectrometer. A C18 reverse-phase column is typically used for peptide separations.
-
Employ a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptide from the column.
-
The eluting peptide is introduced into the ESI source of the mass spectrometer.
-
Perform a full MS scan (MS1) to identify the precursor ion of Ala-Phe-Pro. The expected monoisotopic mass of the protonated peptide [M+H]+ is approximately 318.16 Da.
-
Set up a targeted MS/MS experiment where the instrument isolates the precursor ion with m/z 318.16 and subjects it to CID.
-
Acquire the MS/MS spectrum (MS2) of the fragment ions.
-
-
Decoding the Fragmentation Pattern of Ala-Phe-Pro
The resulting MS/MS spectrum will contain a series of peaks corresponding to the b- and y-ions of Ala-Phe-Pro. The theoretical masses of these ions can be calculated to aid in spectral interpretation.
Table 1: Theoretical Monoisotopic Masses of b- and y-ions for Ala-Phe-Pro
| Ion Type | Sequence | Monoisotopic Mass (Da) |
| b₁ | A | 72.04 |
| b₂ | AF | 219.10 |
| y₁ | P | 98.06 |
| y₂ | FP | 245.12 |
The Proline Effect: A Key Consideration
A crucial aspect of interpreting the MS/MS spectrum of Ala-Phe-Pro is the "proline effect."[13][14] Due to its unique cyclic side chain, the amide bond N-terminal to a proline residue is particularly susceptible to cleavage during CID.[10][13] This often results in a significantly more intense y-ion signal corresponding to cleavage before the proline residue. In the case of Ala-Phe-Pro, this means the y₂ ion (cleavage between Phe and Pro) is expected to be a prominent peak in the spectrum.
Data Analysis and Sequence Confirmation
The acquired MS/MS spectrum is then analyzed, either manually or using specialized software, to match the observed fragment ion masses with the theoretical values.[11]
Data Analysis Protocol:
-
Peak Identification: Identify the major peaks in the MS/MS spectrum.
-
Mass Difference Calculation: Calculate the mass differences between the identified peaks.
-
Ion Series Assignment: Attempt to assign the peaks to the b- and y-ion series based on the expected masses of the amino acid residues.
-
Sequence Verification: A successful assignment of a continuous series of b- and/or y-ions that accounts for the full mass of the precursor ion confirms the peptide sequence. The prominent y₂ ion will be a strong indicator of the Phe-Pro bond.
Alternative Fragmentation Methods
While CID is the most common fragmentation method, other techniques can provide complementary information, especially for proline-containing peptides.[15] Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic methods that tend to cleave the N-Cα bond of the peptide backbone, producing c- and z-ions.[16] These methods can be particularly useful for sequencing peptides where CID produces a limited number of fragment ions.
Conclusion
Confirming the sequence of a peptide like Ala-Phe-Pro using MS/MS is a systematic process that combines careful experimental execution with a thorough understanding of peptide fragmentation principles. By following the detailed protocols and considering the nuances of fragmentation, such as the proline effect, researchers can confidently and accurately determine peptide sequences, a critical step in advancing proteomics research and drug development. The self-validating nature of this methodology, where the sum of the fragment masses corroborates the precursor mass, provides a high degree of confidence in the final sequence assignment.
References
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MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry.[Link]
- Chen, Y., et al. (2001). A Dynamic Programming Approach to De Novo Peptide Sequencing via Tandem Mass Spectrometry.
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Chalk, R. (2020). Protein Analysis using Tandem Mass Spectrometry. YouTube. [Link]
-
Matrix Science. Mascot help: Peptide fragmentation.[Link]
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Khan, K. (2017). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. YouTube. [Link]
- Charlebois, J. P., et al. (2006). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Analytical and Bioanalytical Chemistry, 386(3), 647-656.
- Cotham, V. C., et al. (2013). Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. Journal of the American Society for Mass Spectrometry, 24(5), 726-737.
- Yilmaz, S., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(7), 1334-1342.
- Breci, L. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(9), 1963-1971.
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LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry.[Link]
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Rusling Research Group. Peptide Sequencing by Mass Spectrometry.[Link]
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Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of H-Ala-Phe-Pro-OH
Executive Summary
The responsible disposal of synthetic peptides, such as H-Ala-Phe-Pro-OH, is a cornerstone of modern laboratory safety and environmental stewardship. While many peptides of this nature are not formally classified as hazardous materials, their biological activity necessitates a disposal protocol that is both cautious and compliant with regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of H-Ala-Phe-Pro-OH, designed for researchers and drug development professionals. The procedures outlined herein are grounded in the principles of chemical inactivation, waste segregation, and adherence to institutional and federal guidelines, ensuring the protection of both laboratory personnel and the environment.
Introduction to H-Ala-Phe-Pro-OH: A Note on Prudent Handling
H-Ala-Phe-Pro-OH is a tripeptide composed of L-alanine, L-phenylalanine, and L-proline.[1] Peptides of this class are integral to various research applications, from structural biology to the development of novel therapeutics.[2] Although comprehensive toxicological data for every research peptide is not always available, good laboratory practice dictates that all non-natural, biologically active compounds should be handled as potentially hazardous.[3] The primary principle governing this protocol is risk mitigation; therefore, we will treat the disposal of H-Ala-Phe-Pro-OH with the rigor required for chemical waste.
Foundational Pillars of Peptide Waste Management
Effective chemical disposal is not merely a procedural task but a comprehensive strategy. The approach for H-Ala-Phe-Pro-OH is built upon a hierarchy of waste management that prioritizes safety and environmental protection.[4][5]
-
Pollution Prevention and Source Reduction : The most effective waste management strategy is to minimize waste generation at the source. This includes carefully planning experiments to avoid preparing excess solutions and maintaining a lean chemical inventory.[5][6]
-
Regulatory Compliance : All disposal activities must strictly adhere to local, state, and federal regulations.[7] It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department, as they provide the definitive guidelines for your specific location.[7]
-
Segregation and Characterization : Waste streams must be meticulously segregated. H-Ala-Phe-Pro-OH waste should not be mixed with other chemical waste unless compatibility is confirmed.[6][8] Never dispose of peptides in regular trash or pour solutions down public drains.[7][9]
Core Disposal Protocol for H-Ala-Phe-Pro-OH
This section provides a detailed, procedural guide for the safe disposal of H-Ala-Phe-Pro-OH in its various forms.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure you are wearing the appropriate PPE. This serves as the primary barrier against accidental exposure.[7]
-
Gloves : Wear chemical-resistant disposable gloves (nitrile is standard).
-
Eye Protection : Safety glasses or goggles are mandatory.[10][11]
-
Lab Coat : A fully buttoned lab coat must be worn to protect skin and clothing.
All handling of solid, powdered H-Ala-Phe-Pro-OH should be performed in a chemical fume hood or a well-ventilated area to prevent inhalation of aerosolized particles.[10][11]
Disposal of Solid H-Ala-Phe-Pro-OH Waste
This category includes unused or expired solid peptide and labware contaminated with the solid peptide (e.g., weigh boats, spatulas, pipette tips).
-
Collection : Carefully sweep up any solid residue, avoiding dust formation.[10]
-
Segregation : Collect all solid waste contaminated with H-Ala-Phe-Pro-OH in a dedicated, clearly labeled, leak-proof hazardous waste container.[3] High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "H-Ala-Phe-Pro-OH".
-
Storage and Disposal : Store the sealed container in a designated satellite accumulation area.[4] Coordinate with your institution's EH&S department for pickup and disposal by a licensed hazardous waste contractor.[7]
Disposal of Liquid H-Ala-Phe-Pro-OH Waste
This category includes unused solutions, contaminated buffers, and rinsate from container cleaning. The recommended best practice for biologically active peptides is chemical inactivation prior to collection.[3]
The objective of this protocol is to denature the peptide, neutralizing its biological activity.
-
Select an Inactivation Reagent :
-
Option A: 10% Bleach Solution : This yields a final concentration of 0.5-1.0% sodium hypochlorite and is effective for oxidizing and denaturing peptides.
-
Option B: 1 M Sodium Hydroxide (NaOH) : This provides a high pH environment that hydrolyzes peptide bonds.
-
-
Inactivation Procedure :
-
Neutralization :
-
After inactivation, the pH of the solution must be adjusted to a neutral range (typically between 5.5 and 9.0) before it can be collected as hazardous waste.[3][12]
-
If using 1 M NaOH, neutralize with a suitable acid (e.g., 1 M HCl), monitoring the pH with a calibrated meter or pH strips.
-
If using bleach, check the pH and adjust if necessary.
-
-
Collection :
-
Once inactivated and neutralized, pour the solution into a clearly labeled, leak-proof hazardous waste container.
-
Label the container with all chemical constituents (e.g., "Inactivated H-Ala-Phe-Pro-OH waste, water, sodium chloride").
-
-
Final Disposal :
-
Store the sealed container in a designated satellite accumulation area and arrange for pickup through your institution's EH&S department.
-
Disposal of Empty Containers
Empty containers that held H-Ala-Phe-Pro-OH must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste.
-
Decontamination : The standard procedure is a "triple rinse".[13][14]
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) three separate times.
-
Crucially, collect all three rinsates as liquid chemical waste and process them for inactivation and disposal as described in section 3.3.[13]
-
-
Label Defacing : After triple-rinsing, completely obliterate or remove the original chemical label on the container.[13]
-
Final Disposal : The clean, rinsed container can now be disposed of in the appropriate laboratory glassware or plastic recycling bin.
Data and Workflow Visualization
Summary of Disposal Parameters
| Parameter | Guideline for H-Ala-Phe-Pro-OH | Source(s) |
| Hazard Classification | Not officially classified as hazardous, but treat as chemical waste due to biological activity. | [3][10] |
| Required PPE | Nitrile gloves, safety glasses, lab coat. | [7][10][11] |
| Solid Waste Container | Labeled, sealed, leak-proof HDPE container. | [3] |
| Liquid Waste Container | Labeled, sealed, leak-proof HDPE or glass container compatible with contents. | [12] |
| Recommended Inactivation | 10% Bleach or 1 M NaOH for a minimum of 60 minutes, followed by neutralization. | [3] |
| Disposal Route | Via institutional EH&S department to a licensed hazardous waste contractor. | [7] |
| Empty Container Prep | Triple rinse (collecting all rinsate as waste), then deface label. | [13][14] |
Disposal Workflow for H-Ala-Phe-Pro-OH
Caption: A flowchart outlining the procedural steps for the safe disposal of H-Ala-Phe-Pro-OH.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of H-Ala-Phe-Pro-OH is a critical responsibility for every scientist. By adhering to the protocols outlined in this guide—encompassing prudent handling, chemical inactivation, and strict regulatory compliance—researchers can ensure a safe laboratory environment and protect the broader ecosystem. This commitment to responsible chemical stewardship is fundamental to the integrity of scientific research and the continued trust placed in the scientific community.
References
-
Bio-Synthesis Inc. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]
-
Empower Pharmacy. Tirzepatide / Niacinamide Injection. [Link]
-
Ohio EPA. Dispose of Hazardous Waste. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]
-
National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
PubMed. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
ResearchGate. L-Proline, L-phenylalanine, and L-proline-L-phenylalanine-based peptides. [Link]
-
CSIR IIP. Laboratory Chemical Waste Management. [Link]
-
The Ohio State University. Chemical Waste Management Reference Guide. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
PubChem. H-Ala-Phe-Pro-OH. [Link]
-
The FEBS Journal. Consequences of proline-to-alanine substitutions for the stability and refolding of onconase. [Link]
-
LinkedIn. The Rise of GLP-1 Drugs and the Challenges of Proper Disposal. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]
-
AAPPTec. Safety Data Sheet. [Link]
Sources
- 1. H-Ala-Phe-Pro-OH | C17H23N3O4 | CID 10236791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iip.res.in [iip.res.in]
- 6. acewaste.com.au [acewaste.com.au]
- 7. peptide24.store [peptide24.store]
- 8. danielshealth.com [danielshealth.com]
- 9. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. ptb.de [ptb.de]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
